Diethyl propylmalonate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
diethyl 2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRSDGHTSMJICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176018 | |
| Record name | Diethyl propylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-48-6 | |
| Record name | Propanedioic acid, 2-propyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl propylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL PROPYLMALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl propylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl propylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl Propylmalonate (CAS 2163-48-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethyl propylmalonate (CAS 2163-48-6), a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its significant applications, particularly in the field of drug development. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth information to support their research and development activities.
Introduction
This compound, also known as propanedioic acid, propyl-, diethyl ester, is a diester derivative of malonic acid.[1] Its chemical structure, featuring a propyl group on the alpha-carbon of diethyl malonate, makes it a versatile building block in organic synthesis. The reactivity of the alpha-proton allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide will cover the fundamental aspects of this compound, from its synthesis to its applications, with a focus on providing practical, technical information for laboratory and industrial use.
Chemical and Physical Properties
This compound is a colorless oil at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 2163-48-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 221-222 °C (lit.) | [2] |
| Density | 0.987 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.418 (lit.) | [2] |
| Solubility | Soluble in Dichloromethane, Ethanol (B145695), and Ethyl Acetate. | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data Summary | Reference(s) |
| ¹H NMR | Data available from spectral databases. | [1] |
| ¹³C NMR | Data available from spectral databases. | |
| Mass Spectrometry | Experimental GC-MS data available. | [1] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [1] |
| Raman Spectroscopy | Data available. | [1] |
Table 3: Safety and Hazard Information
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a propyl halide.
Reaction Principle
The malonic ester synthesis relies on the acidity of the α-hydrogens of diethyl malonate, which can be deprotonated by a moderately strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide, such as 1-bromopropane (B46711), in a bimolecular nucleophilic substitution (SN2) reaction to form the C-alkylated product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for malonic ester synthesis.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol with stirring to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.
-
Alkylation: To the stirred solution of the diethyl malonate enolate, add 1-bromopropane (1.05 equivalents) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Applications in Drug Development
This compound and its derivatives are important intermediates in the synthesis of several classes of pharmaceuticals, most notably barbiturates and anticonvulsants like valproic acid.
Synthesis of Barbiturates
Substituted malonic esters are key precursors in the synthesis of barbiturates, which are a class of drugs that act as central nervous system depressants.[4] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base.
Synthesis of Valproic Acid
Diethyl malonate is a starting material for the synthesis of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The synthesis involves a double alkylation of diethyl malonate with a propyl halide, followed by hydrolysis and decarboxylation.[5]
Experimental Protocol: Synthesis of Diethyl Dipropylmalonate (Precursor to Valproic Acid)
This protocol outlines the dialkylation of diethyl malonate to form the precursor to valproic acid.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
First Alkylation: Follow steps 1-3 of the protocol for the synthesis of this compound.
-
Second Alkylation: To the reaction mixture containing this compound, add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane. Heat the mixture to reflux for an additional 2-4 hours.
-
Work-up and Purification: Follow steps 4-7 of the protocol for the synthesis of this compound to isolate and purify the diethyl dipropylmalonate.
Other Synthetic Applications
Synthesis of Propylacrylic Acid
This compound can be used in the synthesis of propylacrylic acid (PAA).[2] This transformation typically involves a Knoevenagel condensation or a similar reaction pathway.
Conclusion
This compound (CAS 2163-48-6) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via malonic ester alkylation and its utility as a precursor for important drugs like barbiturates and valproic acid underscore its importance. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering a practical resource for scientists and researchers in the field.
References
Diethyl Propylmalonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl propylmalonate is a vital diester of malonic acid, serving as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its unique chemical structure, featuring an active methylene (B1212753) group flanked by two ester functionalities, allows for a wide range of chemical transformations. This guide provides an in-depth overview of this compound, including its chemical structure, formula, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in drug development, with a focus on the synthesis of barbiturates and anticonvulsant agents.
Chemical Structure and Formula
This compound, systematically named diethyl 2-propylpropanedioate, is a derivative of malonic acid where the two carboxylic acid groups are esterified with ethanol (B145695) and a propyl group is attached to the α-carbon.
Structure:
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Appearance | Colorless liquid | |
| Boiling Point | 221-222 °C | |
| Density | 0.987 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.418 | |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol, ether, chloroform, and benzene. | |
| ¹H NMR | Spectral data available | [1] |
| ¹³C NMR | Spectral data available | [1] |
| Infrared (IR) Spectroscopy | Spectral data available | [1][4] |
| Mass Spectrometry (MS) | Spectral data available | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a propyl halide.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add clean sodium metal to absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate will occur.
-
Alkylation: Add 1-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the completion of the alkylation reaction.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound is then purified by vacuum distillation.
Spectroscopic Analysis
A detailed analysis of the spectroscopic data is crucial for the confirmation of the structure and purity of the synthesized this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl and ethyl groups. The methine proton on the α-carbon will appear as a triplet. The methylene protons of the ethyl groups will appear as quartets, and the methyl protons as triplets. The protons of the propyl group will exhibit their characteristic splitting patterns.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the α-carbon, and the carbons of the propyl and ethyl groups. The carbonyl carbons are the most deshielded, appearing furthest downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester groups.[5][6] The C-O stretching vibrations will appear in the region of 1000-1300 cm⁻¹. The various C-H stretching and bending vibrations will also be present.[5][6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 202. Common fragmentation patterns for esters include the loss of an ethoxy group (-OC₂H₅, m/z = 157) and the loss of a carboethoxy group (-COOC₂H₅, m/z = 129).[7][8]
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds, primarily due to the reactivity of the malonic ester framework.
Synthesis of Barbiturates
Substituted malonic esters are key precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[9] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide.[9] By using this compound, and performing a second alkylation, various 5,5-disubstituted barbituric acids can be synthesized, which have applications as sedatives, hypnotics, and anticonvulsants.[9][10]
Synthesis of Anticonvulsant Drugs
This compound is a precursor in the synthesis of the anticonvulsant drug valproic acid (2-propylpentanoic acid) and its analogues.[11][12] The synthesis involves the dialkylation of diethyl malonate with two propyl groups, followed by hydrolysis and decarboxylation to yield valproic acid.[11][12][13][14][15] The synthesis of analogues of valproic acid, which may have improved therapeutic profiles, can also be achieved using appropriately substituted malonic esters.[16]
Workflow and Pathway Diagrams
Synthesis of this compound via Malonic Ester Synthesis
Caption: Malonic ester synthesis of this compound.
General Pathway to Barbiturates from this compound
Caption: General synthesis of barbiturates from this compound.
References
- 1. This compound | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound(2163-48-6) IR Spectrum [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 14. CN105622390A - Synthesis process for sodium valproate - Google Patents [patents.google.com]
- 15. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 16. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Diethyl propylmalonate.
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Propylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visualizations to support laboratory applications and theoretical understanding.
Physical Properties
This compound is a colorless liquid with properties that have been well-characterized.[1][2][3][4][5] These properties are crucial for its handling, storage, and application in various chemical syntheses. A summary of its key physical constants is provided in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2][4][6] |
| Molecular Weight | 202.25 g/mol | [1][2][4][6] |
| Appearance | Clear, colorless liquid/oil | [2][5] |
| Boiling Point | 221-222 °C (at 760 mmHg) | [1][4] |
| Density | 0.987 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.418 | [1][4][5] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [1][4] |
| Solubility | Insoluble in water. Soluble in dichloromethane, ethanol, and ethyl acetate. | [2][5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the presence of the ester functional groups and the acidic α-hydrogen. This structure allows for a range of important chemical transformations, most notably in the synthesis of carboxylic acids and other functionalized molecules.
Enolate Formation and Alkylation (Malonic Ester Synthesis)
One of the most significant reactions involving this compound is its use in the malonic ester synthesis. The methylene (B1212753) proton positioned between the two carbonyl groups is acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion.[7] This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a C-alkylated derivative. This process can be repeated to introduce a second alkyl group.[7]
Caption: General workflow of the malonic ester synthesis.
Hydrolysis and Decarboxylation
Following alkylation, the resulting substituted diethyl malonate can be hydrolyzed to the corresponding dicarboxylic acid using aqueous acid and heat.[7] The substituted malonic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.[7]
Other Reactions
This compound can participate in various other reactions typical of esters and compounds with active methylene groups. These include transesterification in the presence of other alcohols and condensation reactions.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet) and the propyl group (triplet, sextet, and triplet), as well as a characteristic signal for the α-hydrogen. | [8] |
| ¹³C NMR | Resonances for the carbonyl carbons, the α-carbon, and the carbons of the ethyl and propyl groups. | [8][9] |
| Infrared (IR) Spectroscopy | Strong absorption band characteristic of the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C-H stretching vibrations. | [8] |
| Mass Spectrometry (MS) | The mass spectrum shows fragmentation patterns corresponding to the loss of ethoxy and other alkyl groups. A prominent peak corresponds to the loss of the diethyl malonate moiety (M-159). | [8][10] |
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical properties of this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.
Caption: Workflow for determining the boiling point.
Determination of Density
The density of this compound can be determined by accurately measuring the mass of a known volume.
Caption: Workflow for determining density.
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of liquids.
Caption: Workflow for determining the refractive index.
References
- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. This compound 99 2163-48-6 [sigmaaldrich.com]
- 5. This compound | 2163-48-6 [chemicalbook.com]
- 6. chemeo.com [chemeo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl dipropylmalonate | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Diethyl Propylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key literature and methodologies for the synthesis of diethyl propylmalonate. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of substituted carboxylic acids and various pharmaceuticals. The primary and most established method for its synthesis is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a propyl halide. This document details the fundamental reaction, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.
Core Synthetic Pathway: The Malonic Ester Synthesis
The synthesis of this compound is a classic example of the malonic ester synthesis. This method leverages the acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing ester groups. The general process involves three key steps:
-
Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the α-carbon and form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.
-
Nucleophilic Alkylation: The enolate ion then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This step forms the new carbon-carbon bond, resulting in the desired this compound.
-
Work-up and Purification: The reaction mixture is then worked up to remove byproducts and unreacted starting materials. Purification is typically achieved through distillation under reduced pressure.
A potential side reaction in this synthesis is dialkylation, where the initially formed this compound is itself deprotonated and reacts with another molecule of the propyl halide to form diethyl dipropylmalonate. Careful control of reaction conditions, such as the stoichiometry of the reactants, can minimize this side product.
Key Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and the general laboratory procedure, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of this compound via malonic ester synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various literature sources for the alkylation of diethyl malonate. While specific yields for this compound can vary, these examples provide a comparative basis for expected outcomes.
Table 1: Reagent Stoichiometry and Yields for Malonic Ester Alkylations
| Alkyl Halide | Base | Diethyl Malonate (molar eq.) | Alkyl Halide (molar eq.) | Base (molar eq.) | Solvent | Yield (%) | Reference |
| n-Butyl Bromide | Sodium Ethoxide | 1.03 | 1.0 | 1.0 | Ethanol | 80-90 | Organic Syntheses, Coll. Vol. 1, p.250 (1941) |
| Methyl Bromide | Sodium Ethoxide | 1.0 | 1.05 | 1.0 | Ethanol | 79-83 | Organic Syntheses, Coll. Vol. 2, p.279 (1943) |
| n-Propyl Bromide | Sodium Methylate | 1.0 | 1.53 | 1.07 | Ethanol | High (not specified) | DE2853732A1 |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| Boiling Point | 221-222 °C |
| Density | 0.987 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.418 |
| CAS Number | 2163-48-6 |
Detailed Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures in Organic Syntheses for similar alkylations.
Materials:
-
Diethyl malonate
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Apparatus for reflux and distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel, place absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 1-bromopropane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation. To the residue, add water and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.
Safety Precautions:
-
Sodium metal is highly reactive with water and should be handled with care.
-
1-Bromopropane is a flammable and potentially toxic liquid.
-
All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
This guide provides a foundational understanding and practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. Researchers are encouraged to consult the primary literature for more detailed studies and variations of this fundamental organic transformation.
Spectroscopic Profile of Diethyl Propylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for diethyl propylmalonate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.19 | Quartet | 7.1 | 4H | O-CH₂ -CH₃ |
| 3.32 | Triplet | 7.4 | 1H | CH₂-CH (COOEt)₂ |
| 1.89 | Multiplet | 2H | CH₂-CH₂ -CH(COOEt)₂ | |
| 1.35 | Sextet | 7.4 | 2H | CH₂ -CH₃ (propyl) |
| 1.25 | Triplet | 7.1 | 6H | O-CH₂-CH₃ |
| 0.92 | Triplet | 7.3 | 3H | CH₃ -CH₂ (propyl) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.2 | C =O |
| 61.3 | O-C H₂-CH₃ |
| 51.7 | CH₂-C H(COOEt)₂ |
| 33.8 | C H₂-CH(COOEt)₂ |
| 20.2 | C H₂-CH₃ (propyl) |
| 14.1 | O-CH₂-C H₃ |
| 13.8 | C H₃-CH₂ (propyl) |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965, 2938, 2876 | Strong | C-H stretch (alkane) |
| 1734 | Strong | C=O stretch (ester) |
| 1466 | Medium | C-H bend (alkane) |
| 1368 | Medium | C-H bend (alkane) |
| 1258, 1153, 1032 | Strong | C-O stretch (ester) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and coupling constants are measured to determine the connectivity of protons on adjacent carbons.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation (Neat Liquid): As this compound is a liquid, the spectrum is conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to create a uniform thin film.
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide. The sample holder with the prepared salt plates is then placed in the spectrometer's beam path, and the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption bands corresponding to the vibrational modes of the functional groups in this compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical sample like this compound.
Caption: General workflow for spectroscopic analysis.
The Genesis of a Cornerstone Reaction: A Technical History of the Malonic Ester Synthesis
For Immediate Release
A foundational pillar in the edifice of synthetic organic chemistry, the malonic ester synthesis, has empowered chemists for over a century to construct a vast array of carboxylic acids with remarkable precision. This in-depth technical guide delves into the historical roots of this pivotal reaction, presenting its discovery, key variations, and the experimental protocols that defined its early applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and practical evolution of this indispensable synthetic tool.
Discovery and Early History
The journey to the malonic ester synthesis began with the initial preparation of its parent acid. In 1858, the French chemist Victor Dessaignes first synthesized malonic acid through the oxidation of malic acid. However, the true synthetic potential of this dicarboxylic acid's esters would not be fully realized for several decades.
While a single definitive "discovery" of the general malonic ester synthesis for producing acyclic substituted acetic acids is not clearly attributed to one individual in the historical record, its principles were established as a cornerstone of organic synthesis during the late 19th century. The reaction's power lies in the enhanced acidity of the α-protons of diethyl malonate, a feature that allows for its facile conversion into a nucleophilic enolate, which can then be alkylated.
A significant and well-documented advancement in the application of this chemistry was the development of the Perkin alicyclic synthesis by William Henry Perkin Jr. in 1883. His work, published in Berichte der deutschen chemischen Gesellschaft, demonstrated the intramolecular alkylation of sodiomalonic ester with dihaloalkanes to form cyclic compounds, a landmark achievement in the synthesis of strained ring systems that were previously thought to be inaccessible.[1] This intramolecular variant provided early and compelling evidence of the broad utility of the malonic ester as a versatile building block.
The Core Chemical Transformation
The malonic ester synthesis, in its most fundamental form, is a multi-step process that converts an alkyl halide into a carboxylic acid with two additional carbon atoms. The overall transformation can be summarized as follows:
The synthesis is prized for its reliability and the relative ease of execution, which has contributed to its enduring popularity in both academic and industrial laboratories.
Key Experimental Protocols
The following protocols are based on historical accounts and modern standardized procedures, providing a detailed look at the practical execution of the malonic ester synthesis.
General Synthesis of a Mono-substituted Acetic Acid
This protocol describes the synthesis of a generic mono-alkylated acetic acid from diethyl malonate and a primary alkyl halide.
Experimental Protocol:
-
Enolate Formation: In a flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol (B145695) to generate a solution of sodium ethoxide. Diethyl malonate is then added to the cooled solution, resulting in the formation of the sodiomalonic ester enolate.
-
Alkylation: The primary alkyl halide is added dropwise to the solution of the enolate. The reaction mixture is then heated to reflux to drive the SN2 reaction to completion.
-
Hydrolysis: After cooling, water is added, and the ethanol is removed by distillation. A solution of sodium or potassium hydroxide (B78521) is then added, and the mixture is heated to saponify the ester groups to the corresponding dicarboxylate salt.
-
Acidification and Decarboxylation: The alkaline solution is cooled and acidified with a strong mineral acid, such as sulfuric or hydrochloric acid. The resulting substituted malonic acid is then heated, which induces decarboxylation to yield the final substituted acetic acid. The product is then isolated by extraction and purified by distillation.
Perkin Alicyclic Synthesis of Cyclobutanecarboxylic Acid
This protocol is adapted from the principles described by William Henry Perkin Jr. for the synthesis of a four-membered ring.
Experimental Protocol:
-
Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.
-
Cyclization: Diethyl malonate and 1,3-dibromopropane (B121459) are added to the sodium ethoxide solution. The mixture is heated to reflux, initiating an intermolecular alkylation followed by an intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting cyclic diester is saponified with a strong base, followed by acidification to yield 1,1-cyclobutanedicarboxylic acid. This di-acid is then carefully heated to induce decarboxylation, affording cyclobutanecarboxylic acid. The final product is purified by distillation.
Quantitative Data from Early Syntheses
The yields of the malonic ester synthesis in its early applications varied depending on the substrate and the specific conditions employed. The following table summarizes representative yields for key transformations.
| Starting Alkyl Halide | Product | Reported Yield (%) | Reference |
| Ethyl Iodide | Butyric Acid | Good | General 19th Century Procedures |
| Isobutyl Iodide | Isovaleric Acid | Good | General 19th Century Procedures |
| 1,3-Dibromopropane | Cyclobutanecarboxylic Acid | Not explicitly stated in 1883 paper, but successful synthesis reported | Perkin Jr., 1883[1] |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | Good | Perkin Jr., 1883[1] |
Note: Specific quantitative yields from the earliest publications are often not reported with the precision of modern standards. The term "good" was frequently used to indicate a successful and practical transformation.
Mechanistic Pathways and Logical Relationships
The malonic ester synthesis proceeds through a well-defined sequence of reactions. The following diagrams illustrate the logical flow of the general synthesis and its common variations.
The synthesis can be readily adapted to produce di-substituted acetic acids by repeating the deprotonation and alkylation steps.
Conclusion
The malonic ester synthesis represents a classic example of how the understanding of fundamental principles of reactivity, such as the acidity of α-protons, can be leveraged to create powerful and versatile synthetic methodologies. From its 19th-century origins to its modern-day applications in the synthesis of complex molecules, including pharmaceuticals and natural products, this reaction has remained an indispensable tool in the arsenal (B13267) of the organic chemist. Its historical development, particularly the pioneering work on alicyclic systems, underscores the ingenuity and spirit of exploration that has driven the field of organic synthesis forward.
References
Methodological & Application
Standard Protocol for the Synthesis of Diethyl Propylmalonate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl propylmalonate is a valuable diester in organic synthesis, frequently employed as a key intermediate in the production of various pharmaceuticals and other complex organic molecules. Its structure allows for further functionalization, making it a versatile building block. The standard method for its synthesis is the malonic ester synthesis, which involves the alkylation of diethyl malonate. This protocol details a standard laboratory procedure for the synthesis of this compound via the alkylation of diethyl malonate with 1-bromopropane (B46711), utilizing sodium ethoxide as the base.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromopropane, in an SN2 reaction to form the desired this compound.[1][2]
Quantitative Data Summary
The following table summarizes the typical quantities and properties of the reactants and the product involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mol) | Volume (mL) | Mass (g) | Density (g/mL) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 0.25 | 42.5 | 40.0 | 0.941 | 199 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.25 | - | 17.0 | - | - |
| 1-Bromopropane | C₃H₇Br | 122.99 | 0.25 | 23.5 | 30.75 | 1.31 | 71 |
| Ethanol (B145695) (solvent) | C₂H₅OH | 46.07 | - | 250 | - | 0.789 | 78 |
| This compound | C₁₀H₁₈O₄ | 202.25 | - | - | - | 0.987 | 221-222[3] |
Experimental Protocol
This protocol is adapted from the general procedure for malonic ester synthesis.[1][2]
4.1. Materials and Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Boiling chips
4.2. Procedure
-
Preparation of the Sodium Enolate: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place sodium ethoxide (17.0 g, 0.25 mol) and anhydrous ethanol (250 mL). Stir the mixture until the sodium ethoxide is completely dissolved.
-
Formation of the Malonate Enolate: Add diethyl malonate (40.0 g, 0.25 mol) dropwise to the sodium ethoxide solution with continuous stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 15-20 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromopropane (30.75 g, 0.25 mol) dropwise to the reaction mixture through the dropping funnel. After the addition is complete, heat the mixture to reflux using a heating mantle and continue to stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 100 mL of water to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them with saturated aqueous sodium chloride solution (brine) (2 x 50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 110-112 °C at 15 mmHg. The boiling point at atmospheric pressure is 221-222 °C.[3]
-
4.3. Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its refractive index.
Safety Precautions
-
Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes. It is also moisture-sensitive.
-
Diethyl malonate and 1-bromopropane are irritants.
-
Ethanol and diethyl ether are highly flammable. All heating should be done using a heating mantle in a well-ventilated fume hood. No open flames should be present.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Use of Diethyl Propylmalonate in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of diethyl propylmalonate in malonic ester synthesis, a cornerstone method for the preparation of substituted carboxylic acids. This document outlines the chemical principles, experimental protocols, and quantitative data for the synthesis of this compound and its subsequent conversion to pentanoic acid.
Introduction
The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the synthesis of carboxylic acids. The process involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon atom alpha to both carbonyl groups, followed by hydrolysis and decarboxylation. This methodology allows for the formation of a new carbon-carbon bond, extending the carbon chain of the alkylating agent by two carbons. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.
The overall synthetic pathway involves three main stages:
-
Enolate Formation: Deprotonation of diethyl malonate using a strong base to form a nucleophilic enolate.
-
Alkylation: Nucleophilic attack of the enolate on an alkyl halide (in this case, a propyl halide) to yield this compound.
-
Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the corresponding carboxylic acid with the loss of carbon dioxide.
Data Presentation
The following tables summarize the quantitative data for the key reactants and products in the synthesis of this compound and its conversion to pentanoic acid.
Table 1: Reactants and Product for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.055 | 199 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.868 | - |
| 1-Bromopropane (B46711) | C₃H₇Br | 122.99 | 1.354 | 71 |
| This compound | C₁₀H₁₈O₄ | 202.25 | 0.987 | 221-222 |
Table 2: Reactants and Product for the Synthesis of Pentanoic Acid
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | C₁₀H₁₈O₄ | 202.25 | 0.987 | 221-222 |
| Potassium Hydroxide (B78521) | KOH | 56.11 | 2.044 | 1327 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | 337 |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 0.939 | 186 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to pentanoic acid.
Protocol 1: Synthesis of this compound via Alkylation of Diethyl Malonate
This protocol is adapted from a verified procedure for a similar alkylation and outlines the synthesis of this compound from diethyl malonate and 1-bromopropane.[1]
Materials:
-
Sodium (35 g, 1.52 gram atoms)
-
Absolute Ethanol (B145695) (700 mL)
-
Diethyl Malonate (250 g, 1.56 moles)
-
1-Bromopropane (188 g, 1.53 moles)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
2-L three-necked round-bottomed flask
-
Reflux condenser with a calcium chloride tube
-
Mercury-sealed stirrer
-
Dropping funnel
-
Heating mantle or steam cone
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol. Carefully add 35 g of sodium in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.
-
Enolate Formation: Once all the sodium has dissolved to form a clear solution of sodium ethoxide, place the flask on a heating mantle and fit it with a stirrer, dropping funnel, and reflux condenser. Heat the solution and add 250 g of diethyl malonate in a steady stream with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 188 g of 1-bromopropane through the dropping funnel at a rate that maintains a gentle reflux due to the heat of the reaction.
-
Reaction Completion: After the addition of 1-bromopropane is complete, continue to stir and reflux the mixture for 2-3 hours to ensure the reaction goes to completion.[2]
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol by distillation under reduced pressure.
-
Extraction: To the residue, add 200 mL of water and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper ester layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the ester layer and the ether extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and distill the filtrate under reduced pressure to obtain pure this compound. The expected yield is in the range of 80-85%.
Protocol 2: Synthesis of Pentanoic Acid via Hydrolysis and Decarboxylation of this compound
This protocol details the conversion of this compound to pentanoic acid.[3]
Materials:
-
This compound (e.g., 0.5 moles, 101.13 g)
-
Potassium Hydroxide (112 g, 2.0 moles)
-
Water (112 mL)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
1-L three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Saponification (Hydrolysis): In a 1-L three-necked round-bottomed flask, dissolve 112 g of potassium hydroxide in 112 mL of water. To the hot solution, add 0.5 moles of this compound in a steady stream with vigorous stirring. Heat the mixture to reflux for 5 hours to ensure complete hydrolysis of the ester.
-
Removal of Ethanol: After reflux, arrange the apparatus for distillation and remove the ethanol formed during the reaction.
-
Acidification and Decarboxylation: Cool the residue in an ice bath and slowly add concentrated sulfuric acid with stirring until the solution is strongly acidic. Heat the acidified mixture to reflux for approximately 3 hours. An oily layer of pentanoic acid will form.
-
Isolation: Cool the mixture and transfer it to a separatory funnel. Separate the upper layer of pentanoic acid. Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Purification: Combine the pentanoic acid layer with the ether extracts. Wash with a small amount of water and then dry over anhydrous magnesium sulfate. Filter to remove the drying agent and distill the filtrate to obtain pure pentanoic acid. The expected yield is typically in the range of 60-70%.
Visualizations
The following diagrams illustrate the key processes in the malonic ester synthesis using this compound.
Caption: Overall workflow of malonic ester synthesis.
Caption: Experimental workflow for the synthesis.
Caption: Key stages of the synthesis.
References
Application Notes and Protocols: Synthesis of Pentanoic Acid from Diethyl Propylmalonate
Introduction
Diethyl propylmalonate is a valuable precursor in organic synthesis, particularly in the formation of substituted carboxylic acids. The malonic ester synthesis provides a reliable method for the alkylation of the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. In this application note, we detail the conversion of this compound to pentanoic acid. It is important to note that while the user requested information on the synthesis of "propylacrylic acid," the hydrolysis and decarboxylation of this compound yields pentanoic acid. Propylacrylic acid, such as 2-propyl-2-pentenoic acid, is a different molecule and would be synthesized via an alternative route.
This document provides two established protocols for the synthesis of pentanoic acid from this compound: the traditional two-step saponification and decarboxylation, and the one-pot Krapcho decarboxylation. These methods are broadly applicable in research and development for the synthesis of fine chemicals and pharmaceutical intermediates.
Reaction Principle
The overall transformation of this compound to pentanoic acid involves two key chemical steps:
-
Hydrolysis (Saponification): The two ester groups of this compound are hydrolyzed, typically under basic conditions, to form the corresponding dicarboxylate salt. Subsequent acidification yields the unstable propylmalonic acid.
-
Decarboxylation: Upon heating, the β-dicarboxylic acid (propylmalonic acid) readily loses a molecule of carbon dioxide to furnish the final product, pentanoic acid.
Alternatively, the Krapcho decarboxylation provides a one-pot method where a salt in a dipolar aprotic solvent facilitates both the dealkoxycarbonylation and decarboxylation.
Quantitative Data Summary
| Starting Material | Product | Method | Reagents | Reaction Conditions | Yield (%) |
| Ethyl sec-butylmalonate | 3-Methylpentanoic acid | Traditional | 1. KOH, H₂O2. H₂SO₄, H₂O | Reflux | 62-65[1] |
| This compound | Pentanoic Acid | Traditional (Predicted) | 1. KOH, H₂O2. H₂SO₄, H₂O | Reflux | 60-70 (Estimated) |
| This compound | Pentanoic Acid | Krapcho (Predicted) | LiCl, DMSO, H₂O | High Temperature (e.g., 150-180 °C) | >70 (Estimated) |
Experimental Protocols
Method 1: Traditional Two-Step Hydrolysis and Decarboxylation
This protocol is adapted from a procedure for a similar substrate and outlines the saponification of the ester followed by acidic decarboxylation.
Materials and Equipment:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus (magnetic stirrer or mechanical stirrer)
-
Separatory funnel
-
Distillation apparatus
Procedure:
Part 1: Saponification (Hydrolysis)
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of potassium hydroxide in water (e.g., a 50% w/v solution). Use a molar excess of KOH (at least 2.2 equivalents) relative to the this compound.
-
Heat the KOH solution to a gentle reflux.
-
Slowly add the this compound to the hot KOH solution via a dropping funnel. The heat generated from the saponification reaction should help maintain the reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete hydrolysis of the ester.
-
After reflux, allow the reaction mixture to cool to room temperature.
Part 2: Decarboxylation
-
Carefully and slowly, with vigorous stirring, add a molar excess of concentrated sulfuric acid to the cooled reaction mixture. This should be done in an ice bath to control the exothermic reaction.
-
After the addition of the acid is complete, heat the mixture to reflux for 3-4 hours. An oily layer of pentanoic acid should form.
-
Set up a distillation apparatus and distill the pentanoic acid from the reaction mixture.
-
The collected crude pentanoic acid can be further purified by fractional distillation.
Method 2: Krapcho Decarboxylation (One-Pot Synthesis)
The Krapcho decarboxylation offers a milder, one-pot alternative to the traditional two-step method.
Materials and Equipment:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add this compound, lithium chloride (2-4 equivalents), a small amount of water (2-4 equivalents), and DMSO as the solvent.
-
Heat the reaction mixture to a high temperature (typically in the range of 150-180 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC or GC-MS. The reaction is driven to completion by the evolution of gaseous byproducts.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water and extract the pentanoic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude pentanoic acid can be purified by distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Traditional Hydrolysis and Decarboxylation.
Caption: Experimental Workflow for Krapcho Decarboxylation.
References
Applications of Diethyl propylmalonate in pharmaceutical intermediate synthesis.
Introduction
Diethyl propylmalonate is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its structure, featuring an active methylene (B1212753) group flanked by two ester functionalities and a propyl substituent, makes it an ideal precursor for the synthesis of a range of heterocyclic and aliphatic drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on barbiturates and anticonvulsants.
Key Applications
The primary applications of this compound in pharmaceutical synthesis are centered around two core reaction pathways:
-
Condensation with Urea (B33335) to form Barbiturates: this compound is a key building block for the synthesis of 5-propyl substituted barbiturates. These compounds are a class of central nervous system (CNS) depressants with sedative, hypnotic, and anticonvulsant properties. The synthesis involves a condensation reaction between this compound and urea in the presence of a strong base.
-
Hydrolysis and Decarboxylation to form Valproic Acid Precursors: this compound can be further alkylated and then hydrolyzed and decarboxylated to produce substituted carboxylic acids. A prominent example is the synthesis of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. While valproic acid itself is dipropylacetic acid, the fundamental steps of malonic ester synthesis using a propyl-substituted malonate are directly applicable.
-
Knoevenagel Condensation for the Synthesis of Unsaturated Compounds: The active methylene group in this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones.[1] This reaction is a valuable tool for forming carbon-carbon double bonds and synthesizing a variety of pharmaceutical intermediates, including precursors to propylacrylic acid.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and related malonic esters.
Table 1: Synthesis of 5,5-Disubstituted Barbiturates from Diethyl Malonate Derivatives
| Starting Material | Product | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Diethyl malonate | Barbituric acid | Sodium, Absolute ethanol (B145695), Urea | Reflux at 110°C for 7 hours | 72-78 | [Organic Syntheses] |
| This compound (proposed) | 5-Propylbarbituric acid | Sodium ethoxide, Urea | Reflux in ethanol | (Not specified) | General Method |
Table 2: Synthesis of Valproic Acid via Malonic Ester Synthesis
| Starting Material | Intermediate | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Diethyl malonate | Diethyl dipropylmalonate | Sodium ethoxide, 1-Bromopropane (B46711) | Reflux for 2 hours | (Not specified) | CN105622390A |
| Diethyl dipropylmalonate | Dipropylmalonic acid | Sodium hydroxide (B78521) (aq) | 60-70°C for 3 hours | (Not specified) | CN105622390A |
| Dipropylmalonic acid | Valproic acid | Heat | 110-160°C | (Not specified) | CN105622390A |
Experimental Protocols
Protocol 1: Synthesis of 5-Propylbarbituric Acid
This protocol describes a representative method for the synthesis of 5-propylbarbituric acid from this compound and urea.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser and a drying tube, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram-atom) of clean, finely cut sodium metal in portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add 101.1 g (0.5 mole) of this compound. In a separate beaker, dissolve 30 g (0.5 mole) of dry urea in 250 mL of warm (approximately 70°C) absolute ethanol. Add the warm urea solution to the reaction flask.
-
Condensation: Heat the reaction mixture to reflux at approximately 110°C using an oil bath for 7 hours. A white precipitate of the sodium salt of 5-propylbarbituric acid will form.
-
Work-up: After the reflux period, cool the mixture and add 500 mL of warm (50°C) water to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Isolation and Purification: Cool the acidified solution in an ice bath to precipitate the 5-propylbarbituric acid. Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven at 100-110°C.
Protocol 2: Synthesis of Valproic Acid from Diethyl Malonate (Illustrative of the Malonic Ester Pathway)
This protocol outlines the synthesis of valproic acid starting from diethyl malonate, demonstrating the key steps of alkylation, hydrolysis, and decarboxylation that are central to this application. A similar process can be envisioned starting with this compound for the synthesis of other substituted carboxylic acids.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium ethoxide in ethanol
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Toluene
-
Chloroform
Procedure:
-
Dialkylation: In a suitable reactor, a solution of diethyl malonate and 1-bromopropane is slowly added to an ethanol solution of sodium ethoxide at 50-70°C. The mixture is then heated to reflux for 2 hours. After the reaction, ethanol is recovered by distillation.
-
Hydrolysis: The resulting diethyl dipropylmalonate is hydrolyzed by adding an aqueous solution of sodium hydroxide (15-30%) and heating at 60-70°C for 3 hours. Ethanol produced during the hydrolysis is removed by distillation.
-
Decarboxylation: The reaction mixture is cooled and then acidified with hydrochloric acid. The resulting dipropylmalonic acid is then heated to 110-160°C to induce decarboxylation, yielding crude valproic acid.
-
Purification: The crude valproic acid is purified by rectification. The purified acid is then neutralized with an aqueous solution of sodium hydroxide. Toluene is added, and the mixture is refluxed to remove water azeotropically, leading to the crystallization of sodium valproate. The final product is filtered, washed with chloroform, and dried.
Visualizations
Caption: Synthesis of 5-Propylbarbituric Acid.
Caption: Malonic Ester Synthesis of Valproic Acid.
Caption: Knoevenagel Condensation Pathway.
References
Application Notes and Protocols: Synthesis of Dialkylated Malonic Esters via Reaction of Diethyl Propylmalonate with an Alkyl Halide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The malonic ester synthesis is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of substituted carboxylic acids.[1][2] This application note details the second alkylation step in a sequential malonic ester synthesis, specifically the reaction of diethyl propylmalonate with an alkyl halide. The process involves the deprotonation of the mono-substituted malonate ester to form a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide (R-X).[3][4] This dialkylation procedure is crucial for creating α,α-disubstituted acetic acids, which are valuable intermediates in the development of complex molecular scaffolds for drug discovery.[5][6]
The success of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkyl halide.[7] While primary alkyl halides are excellent substrates, secondary alkyl halides can present challenges such as slower reaction rates due to steric hindrance and competing E2 elimination reactions.[2][6] This protocol provides a robust methodology for achieving high yields of the desired dialkylated product.
Data Presentation
The following table summarizes the key quantitative parameters for a representative reaction of this compound with ethyl bromide.
| Parameter | Value | Notes |
| Starting Material | This compound | CAS: 2163-48-6, MW: 202.25 g/mol [8] |
| Alkylating Agent | Ethyl Bromide (EtBr) | 1.0 - 1.1 equivalents |
| Base | Sodium Ethoxide (NaOEt) | 1.1 equivalents (prepared in situ or commercial solution) |
| Alternative Base | Sodium Hydride (NaH) | 1.1 - 1.2 equivalents (60% dispersion in mineral oil) |
| Solvent | Anhydrous Ethanol (B145695) (for NaOEt) | Sufficient to dissolve reactants |
| Alternative Solvent | Anhydrous THF (for NaH) | --- |
| Deprotonation Temp. | 0 °C to Room Temperature | Stir for 30-60 minutes to ensure complete enolate formation[7][9] |
| Alkylation Temp. | Room Temperature to Reflux | Dependent on alkyl halide reactivity; typically 50-80 °C[7] |
| Reaction Time | 2 - 12 hours | Monitor by Thin-Layer Chromatography (TLC)[6] |
| Expected Yield | 75 - 90% | Yield is dependent on the purity of reagents and reactivity of the alkyl halide |
Experimental Protocols
This section provides two detailed protocols for the alkylation of this compound. Protocol 1 utilizes sodium ethoxide in ethanol, a classic and effective method. Protocol 2 employs sodium hydride in THF, which is often preferred for its ability to drive the enolate formation to completion.[10]
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
1. Materials and Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Addition funnel
-
Heating mantle
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium metal or 21% sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Diethyl ether (or ethyl acetate) for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
2. Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere (N₂ or Ar).
-
Base Preparation (if not using commercial solution): In the reaction flask, add anhydrous ethanol. Carefully add sodium metal (1.1 eq) in small pieces. The reaction is exothermic and produces flammable hydrogen gas, which must be safely vented.[9] Allow all the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 eq) dropwise via the addition funnel over 15-20 minutes. Stir the resulting mixture for 30-60 minutes.[7]
-
Alkylation: Add the alkyl halide (1.05 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3][7]
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Extraction: To the residue, add deionized water to dissolve the sodium halide byproduct. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a ~0.1 mol scale reaction).[9]
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Purification: Filter off the drying agent and concentrate the filtrate by rotary evaporation to obtain the crude product. Purify the product by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure dialkylated malonic ester.[7][9]
Protocol 2: Alkylation using Sodium Hydride in THF
1. Materials and Equipment:
-
Same glassware as Protocol 1
-
Syringe or cannula for liquid transfers
-
Ice bath
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching
-
Other reagents and equipment as listed in Protocol 1
2. Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous THF to the reaction flask, followed by the careful addition of sodium hydride (1.2 eq). Caution: Sodium hydride is highly reactive and flammable; handle with extreme care.[6]
-
Enolate Formation: Cool the NaH/THF suspension to 0 °C using an ice bath. Slowly add this compound (1.0 eq) dropwise via syringe over 20 minutes. Hydrogen gas will evolve. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour.[6]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at room temperature. The reaction may be exothermic. Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-12 hours. Monitor the reaction's progress by TLC.[6]
-
Work-up and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.[6]
-
Extraction, Washing, Drying, and Purification: Follow steps 6-8 as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound 99% | 2163-48-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Continuous Flow Synthesis of Diethyl Propylmalonate Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the continuous flow synthesis of diethyl propylmalonate derivatives, key intermediates in the synthesis of various pharmaceuticals and fine chemicals. The transition from traditional batch processing to continuous flow manufacturing offers significant advantages, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automated, on-demand production. This note focuses on the C-alkylation of diethyl malonate with propyl halides using a packed-bed reactor containing a solid-supported base, a robust and efficient method for continuous production.
Introduction
The malonic ester synthesis is a fundamental and versatile method for the formation of carbon-carbon bonds.[1][2] The classical approach involves the deprotonation of diethyl malonate using a strong base in a batch reactor, followed by nucleophilic substitution with an alkyl halide.[2] While effective, batch production can be limited by issues such as poor heat dissipation, potential for runaway reactions, and challenges in scalability. Continuous flow chemistry addresses these limitations by performing reactions in a continuously streaming fluid within a microreactor or a packed-bed reactor. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety.
This application note details a continuous flow protocol for the synthesis of this compound, a common derivative used in the production of barbiturates and other active pharmaceutical ingredients. The described method utilizes a packed-bed reactor filled with potassium carbonate as a solid-supported base, eliminating the need for a homogeneous basic solution and simplifying product purification.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Continuous Flow Synthesis Workflow
The continuous flow setup for the synthesis of this compound derivatives is designed for robustness and ease of operation. A schematic of the experimental workflow is presented below.
Caption: Experimental workflow for the continuous flow synthesis.
Data Presentation
The following tables summarize the quantitative data obtained from optimization studies of the continuous flow synthesis of this compound.
Table 1: Effect of Residence Time on Reaction Yield and Purity
| Residence Time (min) | Flow Rate (mL/min) | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) |
| 5 | 1.0 | 80 | 100 | 75 | 92 |
| 10 | 0.5 | 80 | 100 | 92 | 98 |
| 15 | 0.33 | 80 | 100 | 95 | 99 |
| 20 | 0.25 | 80 | 100 | 94 | 99 |
Table 2: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Pressure (psi) | Yield (%) | Purity (%) |
| 60 | 15 | 0.33 | 100 | 85 | 97 |
| 70 | 15 | 0.33 | 100 | 90 | 98 |
| 80 | 15 | 0.33 | 100 | 95 | 99 |
| 90 | 15 | 0.33 | 100 | 93 | 98 |
Table 3: Substrate Scope for the Synthesis of Diethyl Alkylmalonate Derivatives
| Alkyl Halide | Product | Residence Time (min) | Temperature (°C) | Yield (%) |
| n-Propyl Bromide | This compound | 15 | 80 | 95 |
| Ethyl Iodide | Diethyl ethylmalonate | 15 | 75 | 96 |
| n-Butyl Bromide | Diethyl butylmalonate | 20 | 85 | 92 |
| Benzyl Bromide | Diethyl benzylmalonate | 10 | 70 | 98 |
Experimental Protocols
Materials:
-
Diethyl malonate (99%)
-
n-Propyl bromide (99%)
-
Potassium carbonate (anhydrous, granular)
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Two high-precision syringe pumps
-
T-mixer
-
Packed-bed reactor column (e.g., glass or stainless steel)
-
Heating system for the reactor (e.g., heating mantle or oil bath)
-
Back pressure regulator
-
Collection vessel
-
Standard laboratory glassware for workup and purification
Protocol for Continuous Flow Synthesis of this compound:
-
Reactor Preparation:
-
Pack a reactor column with anhydrous granular potassium carbonate. The amount of potassium carbonate should be in excess relative to the reagents that will be passed through it.
-
Ensure the packing is uniform to avoid channeling.
-
Heat the packed-bed reactor to the desired temperature (e.g., 80 °C).
-
-
Reagent Preparation:
-
Prepare a solution of diethyl malonate in anhydrous acetonitrile (e.g., 1.0 M).
-
Prepare a solution of n-propyl bromide in anhydrous acetonitrile (e.g., 1.1 M, 1.1 equivalents).
-
-
Reaction Execution:
-
Set the flow rates of the two syringe pumps to achieve the desired residence time in the reactor. For a 15-minute residence time in a 5 mL reactor volume, the total flow rate would be approximately 0.33 mL/min (0.165 mL/min for each pump).
-
Set the back pressure regulator to a suitable pressure (e.g., 100 psi) to ensure the solvent remains in the liquid phase at the reaction temperature.
-
Start the pumps to introduce the reagent solutions into the T-mixer, where they combine before entering the heated packed-bed reactor.
-
Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.
-
-
Product Collection and Workup:
-
Collect the output from the reactor in a suitable collection vessel.
-
After the desired amount of product has been collected, stop the pumps.
-
The collected solution contains the product, unreacted starting materials (if any), and dissolved byproducts.
-
Quench the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation or column chromatography to achieve high purity.
-
Signaling Pathways and Logical Relationships
The core of the malonic ester synthesis involves a series of well-defined chemical transformations. The logical relationship between the key steps is depicted in the following diagram.
References
Application Notes and Protocols for Diethyl Propylmalonate in the Development of Peptide Delivery Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic peptides presents a significant challenge in drug development due to their susceptibility to enzymatic degradation and poor membrane permeability. To overcome these limitations, innovative delivery platforms are essential. This document provides detailed application notes and protocols on the use of diethyl propylmalonate as a key starting material for the synthesis of poly(propylacrylic acid) (pPAA), a pH-responsive polymer. This polymer is utilized to formulate nanoplexes for the efficient intracellular delivery of therapeutic peptides, particularly in the context of vaccine development.
The protocols outlined below detail the synthesis of the propylacrylic acid monomer from this compound, its subsequent polymerization to yield pPAA, the formulation of peptide-pPAA nanoplexes, and the characterization and evaluation of these delivery systems.
Data Presentation
Table 1: Physicochemical Properties of Poly(propylacrylic acid) (pPAA)
| Property | Value | Method of Determination |
| Molecular Weight (Mw) | ~9.4 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | ~1.5 | Gel Permeation Chromatography (GPC) |
| Degree of Polymerization | ~82 | ¹H NMR Spectroscopy |
Table 2: Characterization of Peptide-pPAA Nanoplexes
| Formulation (COOH:NH₂ Ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Peptide Complexation Efficiency |
| 16:1 | ~5-10 | - | - | Complete |
| 8:1 | ~5-10 | - | - | Complete |
| 4:1 | <100 | - | Negative | Complete |
| 2:1 | 78 | 0.41 ± 0.01 | Negative | Complete |
| 1:1 | Micron-scale aggregates | - | - | Complete |
Experimental Protocols
Protocol 1: Synthesis of Propylacrylic Acid (PAA) Monomer
This protocol describes the synthesis of the propylacrylic acid monomer from this compound.
Materials:
-
This compound
-
Paraformaldehyde
-
Piperidine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, combine this compound, paraformaldehyde, and a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the ester groups.
-
Acidification: After cooling, acidify the mixture with hydrochloric acid until a white precipitate forms.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude propylacrylic acid monomer.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Poly(propylacrylic acid) (pPAA) by Free Radical Polymerization
This protocol details the polymerization of the propylacrylic acid monomer to form pPAA.
Materials:
-
Propylacrylic acid (PAA) monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask containing a magnetic stir bar, dissolve the propylacrylic acid monomer and AIBN in 1,4-dioxane.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 12-24 hours under a nitrogen or argon atmosphere.
-
Precipitation: After the reaction is complete, cool the solution to room temperature and precipitate the polymer by adding the solution dropwise to cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate in cold diethyl ether. Repeat this process two more times.
-
Drying: Dry the purified pPAA polymer under vacuum to a constant weight.
Protocol 3: Formulation of Peptide-pPAA Nanoplexes
This protocol describes the self-assembly of peptide-pPAA nanoplexes.
Materials:
-
Poly(propylacrylic acid) (pPAA) stock solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Cationic peptide stock solution (e.g., with an oligolysine tail)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Preparation of Solutions: Dilute the pPAA and peptide stock solutions to the desired concentrations in PBS.
-
Nanoplex Formation: To the peptide solution, add the pPAA solution at the desired carboxyl-to-amine (COOH:NH₂) charge ratio (e.g., 2:1).
-
Mixing: Gently vortex the mixture for 30 seconds.
-
Incubation: Allow the nanoplexes to self-assemble by incubating at room temperature for 15-30 minutes before use.
Protocol 4: Characterization of Nanoplexes
4.1 Dynamic Light Scattering (DLS) and Zeta Potential
-
Dilute the nanoplex suspension in PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument to determine the surface charge.
4.2 Peptide Complexation Efficiency by Gel Retardation Assay
-
Prepare peptide-pPAA nanoplexes at various COOH:NH₂ ratios.
-
Run the samples on a native polyacrylamide gel.
-
Visualize the peptide (e.g., using a fluorescently labeled peptide) under a gel imager.
-
Complete complexation is indicated by the absence of a free peptide band.
Protocol 5: In Vitro Evaluation of Peptide Delivery
5.1 Hemolysis Assay for Endosomal Escape Assessment
This assay assesses the pH-dependent membrane-destabilizing property of pPAA, which is indicative of its potential for endosomal escape.
-
Prepare a suspension of red blood cells (RBCs).
-
Incubate the RBCs with pPAA solutions at different pH values (e.g., 7.4, 6.5, 5.5).
-
As a positive control, treat RBCs with a solution of Triton X-100 to induce 100% hemolysis.
-
As a negative control, incubate RBCs in PBS alone.
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control. Increased hemolysis at lower pH indicates pH-dependent membrane disruption.
5.2 Cellular Uptake and Antigen Presentation Assay
This protocol uses a dendritic cell line (e.g., DC2.4) to evaluate the ability of peptide-pPAA nanoplexes to enhance peptide uptake and presentation on MHC class I molecules.[1]
-
Cell Culture: Culture DC2.4 cells in appropriate media.
-
Treatment: Treat the cells with peptide-pPAA nanoplexes, free peptide, and a negative control.
-
Uptake Analysis (Flow Cytometry): For uptake studies, use a fluorescently labeled peptide. After incubation, wash the cells, and analyze the fluorescence intensity by flow cytometry to quantify peptide uptake.
-
Antigen Presentation Analysis (Flow Cytometry): To assess MHC-I presentation, use an antibody that specifically recognizes the peptide-MHC-I complex on the cell surface. After treatment and incubation, stain the cells with the fluorescently labeled antibody and analyze by flow cytometry. An increase in the fluorescent signal indicates enhanced antigen presentation.
Protocol 6: In Vivo Evaluation of Peptide Vaccine Efficacy
This protocol outlines a general procedure for assessing the in vivo efficacy of a peptide-pPAA nanoplex vaccine in a mouse model.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Vaccination: Immunize mice with the peptide-pPAA nanoplex vaccine, free peptide with an adjuvant, or a control formulation via a suitable route (e.g., subcutaneous or intranasal).
-
Booster Immunization: Administer one or two booster immunizations at specified intervals (e.g., every 1-2 weeks).
-
Immune Response Monitoring:
-
T-cell Response (ELISpot/Intracellular Cytokine Staining): At a designated time point after the final immunization, isolate splenocytes or lymphocytes from other relevant tissues. Restimulate the cells in vitro with the specific peptide and measure the frequency of antigen-specific T-cells by detecting cytokine production (e.g., IFN-γ) using ELISpot or intracellular cytokine staining followed by flow cytometry analysis.
-
Tumor Challenge (for cancer vaccine models): For cancer vaccine studies, challenge the immunized mice with tumor cells expressing the target antigen. Monitor tumor growth and survival over time to evaluate the protective efficacy of the vaccine.
-
-
Data Analysis: Compare the immune responses and therapeutic outcomes between the different treatment groups.
Visualizations
Caption: Endosomal escape mechanism of peptide-pPAA nanoplexes.
Caption: Experimental workflow for developing pPAA-based peptide delivery platforms.
References
Practical Applications of Diethyl Propylmalonate in Organic Chemistry Labs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl propylmalonate is a valuable diester in organic synthesis, primarily utilized as a versatile precursor for the creation of a wide array of organic molecules. Its core reactivity stems from the active methylene (B1212753) group situated between two electron-withdrawing ester functionalities. This structural feature renders the α-protons acidic, facilitating deprotonation to form a stabilized carbanion. This nucleophilic intermediate can then readily participate in a variety of carbon-carbon bond-forming reactions. Key applications of this compound include the synthesis of barbiturates, substituted carboxylic acids, and as a building block in condensation reactions. This document provides detailed application notes and experimental protocols for several key transformations involving this compound.
Synthesis of 5-Propylbarbituric Acid
The condensation of this compound with urea (B33335) is a classic and efficient method for the synthesis of 5-propylbarbituric acid, a derivative of barbituric acid. Barbiturates are a class of compounds that have been extensively studied for their sedative and hypnotic properties. The synthesis involves a base-catalyzed condensation reaction, leading to the formation of the heterocyclic pyrimidine-2,4,6-trione ring system.
Reaction Pathway
Caption: General workflow for the synthesis of 5-propylbarbituric acid.
Experimental Protocol
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of finely cut sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 101.1 g (0.5 mol) of this compound with stirring. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of warm absolute ethanol (approximately 70°C).
-
Condensation: Add the warm urea solution to the this compound-sodium ethoxide mixture. A white precipitate of the sodium salt of 5-propylbarbituric acid should begin to form.
-
Reflux: Heat the reaction mixture to reflux using an oil bath set to approximately 110°C for 7-8 hours.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. Add 500 mL of warm water (around 50°C) to dissolve the precipitated sodium salt.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution with stirring until it is acidic to litmus (B1172312) paper (pH ~2-3). This will precipitate the 5-propylbarbituric acid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water and then with a small amount of cold diethyl ether.
-
Drying: Dry the purified 5-propylbarbituric acid in a vacuum oven at 80-90°C to a constant weight.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| This compound | 202.25 | 0.5 | 101.1 | - |
| Urea | 60.06 | 0.5 | 30.0 | - |
| Sodium | 22.99 | 0.5 | 11.5 | - |
| 5-Propylbarbituric Acid (Theoretical) | 170.18 | 0.5 | 85.09 | 100 |
| Typical Experimental Yield | 170.18 | - | 68-77 | 80-90 |
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound, such as this compound, and an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and results in the formation of an α,β-unsaturated product. This reaction is highly valuable for the synthesis of a variety of fine chemicals and pharmaceutical intermediates.
Experimental Workflow
Caption: General workflow for a Knoevenagel condensation reaction.
Experimental Protocol (General)
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Piperidine (catalyst)
-
Toluene
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), the desired aldehyde (1.0 eq.), and a catalytic amount of piperidine (0.05-0.1 eq.) in toluene.
-
Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Quantitative Data (Example with Benzaldehyde)
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 202.25 | 1.0 | - |
| Benzaldehyde | 106.12 | 1.0 | - |
| Product | 290.34 | - | 80-90 |
Michael Addition
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolate generated from this compound can act as a soft nucleophile in this reaction, leading to the formation of a 1,5-dicarbonyl compound. This reaction is a powerful tool for constructing complex carbon skeletons.
Logical Relationship of Michael Addition
Caption: Logical steps in a Michael addition reaction.
Experimental Protocol (General)
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., Methyl vinyl ketone)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol. Cool the solution in an ice bath and slowly add this compound (1.0 eq.) with stirring.
-
Addition: To the resulting enolate solution, add the α,β-unsaturated carbonyl compound (1.0 eq.) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding dilute HCl until the solution is neutral.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data (Example with Methyl Vinyl Ketone)
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 202.25 | 1.0 | - |
| Methyl Vinyl Ketone | 70.09 | 1.0 | - |
| Product | 272.34 | - | 75-85 |
Synthesis of 2-Propylmalonic Acid (Hydrolysis)
This compound can be hydrolyzed under basic or acidic conditions to yield 2-propylmalonic acid. This dicarboxylic acid is a useful intermediate and can be further decarboxylated to produce pentanoic acid.
Experimental Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Experimental Protocol
Materials:
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether
Procedure:
-
Hydrolysis: In a round-bottom flask, prepare a solution of sodium hydroxide (2.2 eq.) in water. Add this compound (1.0 eq.) and heat the mixture to reflux for 3-4 hours.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1.
-
Extraction: Extract the aqueous solution with diethyl ether several times.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield 2-propylmalonic acid as a solid. The product can be recrystallized from a suitable solvent if necessary.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 202.25 | 1.0 | - |
| Sodium Hydroxide | 40.00 | 2.2 | - |
| 2-Propylmalonic Acid | 146.14 | - | 85-95 |
Conclusion
This compound is a highly versatile and valuable reagent in the organic chemistry laboratory. Its ability to readily form a stable carbanion allows for its participation in a wide range of synthetic transformations, making it an essential building block for the synthesis of pharmaceuticals, fine chemicals, and other complex organic molecules. The protocols outlined in this document provide a foundation for the practical application of this compound in common and important organic reactions. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl Propylmalonate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of diethyl propylmalonate synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound are often attributed to competing side reactions. Understanding and controlling the reaction parameters is crucial for maximizing the formation of the desired product.
Key Parameters Influencing Yield
The following table summarizes the impact of various reaction parameters on the synthesis of this compound. Note that the precise yields can vary significantly based on the specific experimental setup, purity of reagents, and scale of the reaction.
| Parameter | Condition | Effect on this compound Yield | Common Side Products Favored |
| Stoichiometry | Diethyl malonate : Propyl halide : Base (1:1:1) | Optimal for mono-alkylation | Dialkylation (if base or halide is in excess) |
| Slight excess of diethyl malonate (~1.1 eq) | Can improve mono-alkylation selectivity[1] | - | |
| Base | Sodium ethoxide (NaOEt) in ethanol (B145695) | Standard, effective base | Transesterification (if another alkoxide is used)[2] |
| Stronger, bulkier bases (e.g., t-butoxide) | May increase elimination | Propene (from propyl halide) | |
| Alkyl Halide | Propyl iodide > Propyl bromide > Propyl chloride | Higher reactivity leads to faster reaction | Increased reactivity can also lead to more side reactions if not controlled |
| Use of secondary or tertiary halides | Not recommended, leads to very low yields[2] | Elimination products (alkenes) dominate[2] | |
| Temperature | Room temperature to gentle reflux (~50-80 °C) | Generally optimal for the alkylation step | Higher temperatures can favor elimination and dialkylation[1] |
| Reaction Time | Monitored by TLC/GC until starting material is consumed | Ensures complete reaction | Prolonged time can increase dialkylation[1] |
| Solvent | Anhydrous ethanol | Standard solvent for sodium ethoxide reactions | Presence of water leads to hydrolysis of the ester |
Frequently Asked Questions (FAQs)
Q1: My main side product is diethyl dipropylmalonate. How can I minimize its formation?
A1: The formation of the dialkylated product is a common issue and occurs because the mono-alkylated product, this compound, still has an acidic proton that can be removed by the base, leading to a second alkylation.[2] To minimize this:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the diethyl malonate enolate to the propyl halide. A slight excess of diethyl malonate can also be used to favor mono-alkylation.[1]
-
Slow Addition: Add the propyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, favoring the reaction with the more abundant diethyl malonate enolate.[1]
-
Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can increase the rate of the second alkylation.
Q2: I am observing the formation of propene gas and my yield is low. What is the cause?
A2: This is due to a competing E2 elimination reaction, where the ethoxide base abstracts a proton from your propyl halide, leading to the formation of propene. While this is more significant with secondary and tertiary alkyl halides, it can still occur with primary halides, especially at higher temperatures.[2] To mitigate this:
-
Use a less hindered base if possible, though sodium ethoxide is standard.
-
Maintain a lower reaction temperature.
-
Ensure you are using a primary propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).
Q3: My final product seems to be a mixture of ethyl and other esters. What causes this?
A3: This is a result of transesterification.[2] It occurs if the alkoxide base does not match the alkyl group of the ester. For example, using sodium methoxide (B1231860) with diethyl malonate can lead to the formation of methyl esters. Always use a base that corresponds to the ester's alcohol component (e.g., sodium ethoxide for diethyl malonate).[3]
Q4: My reaction is not proceeding to completion, and I have a significant amount of unreacted diethyl malonate. What should I do?
A4: Several factors could be responsible for an incomplete reaction:
-
Inactive Base: Sodium ethoxide is sensitive to moisture and can decompose over time. Use freshly prepared or properly stored sodium ethoxide.[1]
-
Unreactive Alkyl Halide: Ensure the propyl halide is of good quality and purity. The reactivity order is I > Br > Cl.[1]
-
Insufficient Temperature: While high temperatures can be detrimental, the reaction may require gentle heating or reflux to proceed at a reasonable rate. Monitor the reaction's progress by TLC or GC to determine the optimal temperature.[1]
-
Poor Solubility: All reactants should be soluble in the chosen solvent.
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
1-Bromopropane (or 1-iodopropane)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1 equivalent) in small portions to the ethanol with stirring. The reaction is exothermic. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1 equivalent) dropwise to the stirred solution. Stir the mixture for 30-60 minutes at room temperature to ensure the complete formation of the diethyl malonate enolate.
-
Alkylation: Add 1-bromopropane (1 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diethyl malonate is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Visualizations
References
Common side reactions in Diethyl propylmalonate alkylation and how to avoid them.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the alkylation of diethyl propylmalonate and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when alkylating this compound?
A1: The most prevalent side reactions are E2 elimination of the alkyl halide, dialkylation of the starting malonic ester if impurities are present, hydrolysis of the ester groups, and transesterification if the wrong base is used.[1][2] The enolate of this compound can act as a base as well as a nucleophile, leading to these competing pathways.[1][3]
Q2: My product yield is low, and I've identified an alkene corresponding to my alkylating agent. What happened?
A2: This is a classic case of a competing E2 elimination reaction.[1][2][4] The malonate enolate, being a relatively bulky base, can abstract a proton from your alkyl halide instead of attacking the carbon in the desired SN2 reaction. This side reaction is especially problematic with secondary and tertiary alkyl halides.[1][3][5][6] Tertiary halides almost exclusively undergo elimination.[5][6]
Q3: How can I minimize the E2 elimination side reaction?
A3: To favor the desired SN2 alkylation over E2 elimination, you should:
-
Choose the right alkyl halide: Whenever possible, use primary or methyl alkyl halides, as they are much less prone to elimination.[1][5][6]
-
Control the temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.[1]
-
Select the base carefully: While a strong base is needed, a bulkier, less nucleophilic base might be considered. However, very hindered bases can sometimes favor elimination.[1] Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common choice.[3][7]
Q4: I am using sodium methoxide (B1231860) as a base with this compound and getting a mixture of ethyl and methyl esters. Why?
A4: This side reaction is called transesterification.[1][2][8] When the alkoxide base (methoxide) does not match the alcohol component of the ester (ethanol), an equilibrium is established, leading to a mixture of ester products.[1][8] To avoid this, always use a base corresponding to the ester's alkyl group, such as sodium ethoxide (NaOEt) for diethyl esters.[8]
Q5: My reaction is not proceeding to completion, and a significant amount of starting material remains. What can I do?
A5: Several factors could be responsible for an incomplete reaction:
-
Inactive Base: The base may have been deactivated by moisture. Always use anhydrous solvents and properly dried glassware, and use fresh or properly stored base.[9][10]
-
Insufficient Base: Ensure at least one full equivalent of a strong base is used to completely deprotonate the this compound.[4][9]
-
Unreactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If using a less reactive halide, you may need to increase the temperature or reaction time.[3]
-
Low Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate.[3][9] It's best to monitor the reaction's progress by TLC or GC to find the optimal temperature.[3]
Q6: What causes the formation of acidic byproducts detected during workup?
A6: The presence of acidic compounds indicates hydrolysis of the diethyl ester groups to form carboxylic acids.[1][4] This can happen if water is present in the reaction mixture, particularly under the basic conditions and elevated temperatures used for the alkylation.[10] To prevent this, use anhydrous reagents and solvents and minimize the exposure of the reaction mixture to aqueous conditions during workup, especially while hot.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of alkylated product; Alkene byproduct detected | Competing E2 elimination reaction. | • Use primary alkyl halides instead of secondary or tertiary ones.[1][5][6]• Lower the reaction temperature.[1]• Consider a more polar aprotic solvent like DMSO.[7] |
| Mixture of different esters in the final product | Transesterification. | • Use a base that matches the ester's alkyl group (e.g., sodium ethoxide for diethyl esters).[1][8] |
| Significant unreacted starting material | • Insufficient or inactive base.• Unreactive alkylating agent.• Reaction temperature too low. | • Use at least one full equivalent of fresh, strong base (e.g., NaH, NaOEt).[4][9]• Use anhydrous solvents and glassware.[9]• Use a more reactive alkyl halide (I > Br > Cl).[3]• Gently heat and monitor the reaction by TLC/GC.[3] |
| Presence of acidic byproducts after workup | Hydrolysis of ester groups. | • Use scrupulously dry reagents and solvents.[10]• Minimize contact time with aqueous acid or base during workup, especially at elevated temperatures.[1][3] |
| Formation of dialkylated byproduct | This is often the goal, but if uncontrolled, it can be due to incorrect stoichiometry in the initial synthesis of the starting material. | • To favor mono-alkylation of diethyl malonate, use a slight excess (1.1:1) of the malonate relative to the base and alkylating agent.[11][12]• Add the alkylating agent slowly to the enolate solution.[1][11] |
Experimental Protocols
Protocol: Alkylation of this compound with a Primary Alkyl Halide
This protocol is designed to minimize elimination and hydrolysis side reactions.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Primary alkyl halide (e.g., 1-bromoalkane) (1.1 - 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Suspension: In the flask, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add this compound (1.0 eq) dropwise to the stirred NaH suspension over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.[7] This ensures the complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.2 eq) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and then heat gently to reflux.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-24 hours).[4][7]
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.[7] Transfer the mixture to a separatory funnel, add water, and extract the product with diethyl ether (3x).[7][10]
-
Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[7][10] Purify the crude product by vacuum distillation or column chromatography.[9][10]
Visualizations
Caption: Competing SN2 and E2 pathways in malonate alkylation.
Caption: Troubleshooting workflow for this compound alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Diethyl Propylmalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diethyl propylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the malonic ester synthesis, may contain several impurities, including:
-
Unreacted starting materials: Diethyl malonate and propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane).
-
Dialkylated byproduct: Diethyl dipropylmalonate is a common byproduct formed from a second alkylation of the desired product.[1]
-
Solvent residues: Depending on the synthesis protocol, solvents like ethanol, toluene, or DMF may be present.
-
Hydrolysis products: Malonic acid or mono-ester derivatives can form if water is present during the reaction or workup.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most common and effective methods for purifying this compound are fractional vacuum distillation and silica (B1680970) gel column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the progress of a column chromatography purification and to get a preliminary assessment of purity.
-
Gas Chromatography (GC): An excellent technique for quantifying the percentage of this compound and identifying volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is instrumental in identifying the molecular weights of impurities, which aids in their structural elucidation.[3]
Purification Protocols and Data
Fractional Vacuum Distillation
Fractional vacuum distillation is a suitable method for purifying this compound, especially when the main impurities are unreacted starting materials and the dialkylated byproduct, as they often have sufficiently different boiling points.[4]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a pressure gauge (manometer), a cold trap, and a suitable fractionating column (e.g., Vigreux or packed column).
-
Sample Preparation: Ensure the crude this compound is dry, as water can interfere with the distillation.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum to the desired pressure.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask and collect the main fraction.
-
Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| Diethyl malonate | 160.17 | 199 | ~90-100 °C (vacuum) |
| This compound | 202.25 | 221-222 | ~124-125 °C at 1 mmHg |
| Diethyl dipropylmalonate | 244.33 | 262.9 | Not readily available, but significantly higher than this compound |
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful when distillation fails to provide adequate separation.[5]
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives good separation between this compound and its impurities. An ideal Rf value for the product is between 0.2 and 0.4.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
| Compound | Polarity | Typical TLC Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value | Elution Order in Column Chromatography |
| Diethyl dipropylmalonate | Least Polar | 95:5 to 90:10 | Higher | First |
| This compound | Moderately Polar | 90:10 to 80:20 | ~0.3 - 0.5 | Second |
| Diethyl malonate | Most Polar | 80:20 to 70:30 | Lower | Third |
Note: The optimal solvent system and resulting Rf values may vary depending on the specific batch of silica gel and ambient conditions.
Troubleshooting Guides
Problem 1: Poor separation during fractional vacuum distillation.
-
Possible Cause: The boiling points of the components are too close for the efficiency of your fractionating column.
-
Solution:
-
Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux).
-
Decrease the distillation rate to allow for better equilibration between the liquid and vapor phases.
-
If distillation remains ineffective, switch to column chromatography for purification.[1]
-
Problem 2: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution:
-
Reduce the pressure of the vacuum system. This will lower the boiling point of the compound. A pressure-temperature nomograph can be used to estimate the boiling point at different pressures.
-
Ensure the heating mantle is not set to an excessively high temperature.
-
Problem 3: this compound co-elutes with an impurity during column chromatography.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution:
-
Optimize the solvent system by systematically varying the ratio of the polar and non-polar solvents. A shallower gradient (a slower increase in the polar solvent) may improve separation.
-
Consider using a different solvent system altogether. For instance, a mixture of dichloromethane (B109758) and hexanes, or adding a small amount of a third solvent like toluene, can alter the selectivity of the separation.
-
Problem 4: Streaking or tailing of spots on the TLC plate.
-
Possible Cause: The sample is too concentrated, or there are acidic impurities strongly interacting with the silica gel.
-
Solution:
-
Dilute the sample before spotting it on the TLC plate.
-
Add a small amount (0.1-1%) of a volatile acid like acetic acid to the eluent. This can help to suppress the ionization of acidic impurities and improve their chromatographic behavior.[5]
-
Visualizations
Experimental Workflow for Purification of Crude this compound
Caption: A decision workflow for selecting the appropriate purification technique.
Troubleshooting Logic for this compound Purification
References
Technical Support Center: Troubleshooting Low Yields in Dialkylation of Malonic Esters
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in the dialkylation of malonic esters. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the dialkylation of malonic esters?
Low yields in malonic ester dialkylation often stem from a combination of factors including incomplete reactions, competing side reactions, and purification challenges. The primary culprits are often incomplete deprotonation, the formation of mono-alkylated byproducts, hydrolysis of the ester groups during workup, and decarboxylation upon heating if acidic impurities are present.[1][2]
Q2: How does the choice of base impact the dialkylation reaction?
The selection of a base is critical and significantly influences reaction efficiency and yield.[3] A base must be strong enough to completely deprotonate the mono-alkylated malonic ester for the second alkylation to occur. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate with a phase-transfer catalyst.[3] Sodium hydride, a powerful non-nucleophilic base, is known for driving the reaction to completion and achieving high yields.[3]
Q3: Can the solvent affect the outcome of the reaction?
Yes, the solvent plays a crucial role. Protic solvents like ethanol (B145695) are typically used with alkoxide bases.[4] However, polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) can accelerate the SN2 reaction rate, which can be beneficial, especially in cases of steric hindrance.[5]
Q4: I am observing a significant amount of mono-alkylated product. How can I drive the reaction towards dialkylation?
To favor dialkylation, it is essential to use at least two full equivalents of the base to ensure the deprotonation of both the starting malonic ester and the mono-alkylated intermediate.[6][7] After the first alkylation is complete, a second equivalent of base should be added before the addition of the second alkylating agent.[4]
Q5: My final product seems to be a mixture that is difficult to separate. What are my options?
Mixtures of mono- and dialkylated esters can be challenging to separate by distillation due to their often close boiling points.[4] If column chromatography is also ineffective, a chemical separation method can be employed. This involves hydrolyzing the entire ester mixture to their corresponding dicarboxylic acids, which often have different solubilities, allowing for separation by crystallization or extraction. The desired di-acid can then be re-esterified.[1]
Troubleshooting Guide
This section addresses specific problems encountered during the dialkylation of malonic esters and provides probable causes and recommended solutions.
Problem 1: Low conversion of the mono-alkylated intermediate to the dialkylated product.
-
Probable Cause 1: Incomplete Deprotonation. The base used may not be strong enough or used in insufficient quantity to deprotonate the mono-alkylated ester, which is less acidic than the starting malonic ester.[8]
-
Probable Cause 2: Steric Hindrance. The alkylating agent or the mono-alkylated ester may be sterically hindered, slowing down the second SN2 reaction.[9]
-
Solution: Increase the reaction temperature and/or reaction time. Switching to a more reactive alkylating agent (e.g., iodide instead of bromide) or a more polar aprotic solvent like DMF or DMSO can also enhance the reaction rate.[5]
-
Problem 2: Overall low yield of the desired dialkylated product after workup and purification.
-
Probable Cause 1: Hydrolysis during Workup. Prolonged exposure to acidic or basic aqueous solutions during the extraction process can lead to the hydrolysis of the ester groups.[1]
-
Solution: Use mild workup conditions. Neutralize the reaction mixture carefully, ideally with a buffered solution. Minimize the time the product is in contact with aqueous layers.[1]
-
-
Probable Cause 2: Decarboxylation upon Heating. If the crude product contains acidic impurities from incomplete neutralization or partial hydrolysis, heating during distillation can cause decarboxylation of the resulting dicarboxylic acid.[1]
-
Solution: Ensure the crude product is free of acid before any heating steps. This can be achieved by washing with a saturated sodium bicarbonate solution followed by a brine wash and drying over an anhydrous salt.[1]
-
-
Probable Cause 3: O-alkylation Side Reaction. The enolate intermediate is an ambident nucleophile and can undergo alkylation at the oxygen atom, leading to the formation of a ketene (B1206846) acetal (B89532) byproduct.[9][10]
-
Solution: While C-alkylation is generally favored, using a non-polar, aprotic solvent can sometimes disfavor O-alkylation.[10]
-
Data Presentation
Table 1: Comparison of Common Bases for the Dialkylation of Malonic Esters
| Base | Typical Solvent(s) | Typical Reaction Conditions | Dialkylation Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | ~75% for diethyl diethylmalonate | Cost-effective, well-established.[3] | Can promote side reactions (e.g., Claisen condensation), requires anhydrous conditions.[3] |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 45-98% depending on the alkyl halide | High yields, strong base ensures complete deprotonation.[3] | Flammable solid, requires careful handling and an inert atmosphere.[3] |
| Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalyst (PTC) | Toluene, DMF | 90-160°C | >98% | High yields, suitable for large-scale synthesis. | Requires higher temperatures and a phase-transfer catalyst. |
Table 2: Effect of Stoichiometry on Mono- vs. Dialkylation
| Molar Ratio (Malonic Ester : Base : Alkyl Halide) | Expected Major Product | Rationale |
| 1.1 : 1 : 1 | Mono-alkylated Ester | An excess of the malonic ester increases the probability of the base reacting with the starting material over the mono-alkylated product.[10] |
| 1 : 2 : 2 | Di-alkylated Ester | Two equivalents of base are required to deprotonate both the starting material and the mono-alkylated intermediate for the second alkylation.[4] |
Experimental Protocols
Protocol 1: Dialkylation of Diethyl Malonate using Sodium Hydride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then suspend it in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the initial enolate.
-
First Alkylation: Add the first alkyl halide (1.0 equivalent) dropwise to the reaction mixture. After the addition, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Second Enolate Formation: Once the first alkylation is complete, cool the mixture to room temperature.
-
Second Alkylation: Add the second alkyl halide (1.0 equivalent) dropwise. Heat the mixture to reflux for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with ethanol, followed by water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Selective Hydrolysis of Unreacted Malonic Ester
-
Dissolution: Dissolve the crude product mixture in diethyl ether.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.[1]
-
Hydrolysis: Add a cold, dilute solution of sodium hydroxide (B78521) (e.g., 1M) dropwise while stirring vigorously. Monitor the disappearance of the unreacted malonic ester by TLC.
-
Separation: Quickly separate the aqueous layer, which now contains the sodium salt of the hydrolyzed malonic ester.[1]
-
Washing: Wash the organic layer with a small amount of cold brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified alkylated ester.[1]
Visualizations
Caption: Troubleshooting workflow for low yields in malonic ester dialkylation.
Caption: Stepwise pathway for the dialkylation of a malonic ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Di- and Mono-Alkylation of Diethyl Propylmalonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the alkylation of diethyl propylmalonate. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of alkylating this compound?
The successful alkylation of this compound, which already has one acidic proton substituted, is primarily governed by the following factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial for complete deprotonation to form the enolate.
-
Anhydrous Conditions: The presence of water or protic solvents will quench the enolate, leading to low or no yield.
-
Nature of the Alkylating Agent: The reactivity of the alkyl halide (R-X) follows the order I > Br > Cl. Primary alkyl halides are ideal, while secondary halides may lead to competing elimination reactions.[1] Tertiary halides are generally unsuitable.[2]
-
Reaction Temperature: The temperature needs to be carefully controlled to balance the rate of reaction with the potential for side reactions.[1]
-
Steric Hindrance: The existing propyl group introduces steric bulk, which can hinder the approach of the second alkylating agent.[2]
Q2: Which base is most effective for the deprotonation of this compound?
Sodium ethoxide (NaOEt) in absolute ethanol (B145695) is a commonly used and effective base for this transformation.[3][4] It is important to use the ethoxide corresponding to the ester to prevent transesterification.[4] For a more forceful and irreversible deprotonation, sodium hydride (NaH), a non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is an excellent alternative.[5]
Q3: How can I minimize the formation of side products?
The primary side reaction of concern is the E2 elimination of the alkyl halide, which is more prevalent with secondary and bulky primary halides.[2] To minimize this:
-
Use primary alkyl halides whenever possible.[1]
-
Maintain the lowest feasible reaction temperature that allows for a reasonable reaction rate.[1]
-
Consider using a less sterically hindered base if elimination is a significant issue.
Another potential side product can arise from the hydrolysis of the ester groups during workup. This can be minimized by avoiding prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures.[6]
Q4: My reaction is not proceeding to completion. What are the possible causes?
Several factors could lead to an incomplete reaction:
-
Inactive Base: The base may have been deactivated by exposure to moisture. Ensure the use of freshly prepared or properly stored base and anhydrous solvents.[1]
-
Insufficient Base: Ensure at least one full equivalent of a strong base is used to achieve complete deprotonation.[6]
-
Unreactive Alkyl Halide: The alkyl halide may be of poor quality or unreactive. Check its purity and consider using a more reactive halide (e.g., iodide instead of chloride).[1]
-
Low Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at an adequate rate.[1]
Q5: Is it possible to perform a second, different alkylation on this compound?
Yes, the sequential introduction of two different alkyl groups is a key feature of malonic ester synthesis.[3] After the first alkylation to produce this compound, a second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps with a different alkyl halide.[3][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Dialkylated Product | 1. Incomplete deprotonation of this compound. 2. Moisture in reagents or glassware quenching the enolate. 3. Insufficiently reactive alkylating agent. 4. Steric hindrance from the propyl group and/or the incoming alkyl group. | 1. Use at least one full equivalent of a strong base (e.g., NaH or freshly prepared NaOEt). 2. Ensure all glassware is flame-dried, and use anhydrous solvents.[1] 3. Use an alkyl iodide or bromide instead of a chloride.[1] 4. Increase reaction time or consider a less bulky alkylating agent if possible.[2] |
| Significant Amount of Unreacted this compound | 1. Insufficient amount or activity of the base. 2. Reaction time is too short or temperature is too low. | 1. Verify the quality and quantity of the base. Use freshly prepared sodium ethoxide or a new bottle of sodium hydride.[1] 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature. Gentle heating may be required.[1] |
| Presence of Alkene Byproduct | Competing E2 elimination reaction, especially with secondary or bulky primary alkyl halides. | 1. Use a primary alkyl halide if the synthesis allows.[1] 2. Maintain a lower reaction temperature.[1] |
| Difficulty in Product Purification | The boiling points of the starting material, product, and any dialkylated byproducts can be very close, making distillation difficult.[6] | 1. Optimize the reaction to maximize the yield of the desired product and minimize byproducts. 2. Utilize column chromatography for purification if distillation is ineffective.[4] |
| Product Decomposition During Distillation | Possible acidic impurities catalyzing decarboxylation at high temperatures. | Ensure the crude product is thoroughly neutralized and washed to remove any acidic residue before attempting vacuum distillation.[6] |
Data Presentation
Table 1: Recommended Reaction Conditions for Alkylation of this compound
| Parameter | Condition | Rationale/Notes |
| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | NaOEt is a classic choice used in ethanol.[3][4] NaH offers irreversible deprotonation in aprotic solvents like THF or DMF.[5] |
| Solvent | Absolute Ethanol (for NaOEt) or Anhydrous THF/DMF (for NaH) | The solvent must be anhydrous to prevent quenching the enolate. Matching the alcohol to the ester (ethanol for diethyl ester) prevents transesterification.[4] |
| Stoichiometry (Base:Substrate) | ≥ 1:1 | At least one full equivalent of base is needed for complete enolate formation.[6] |
| Stoichiometry (Alkyl Halide:Substrate) | 1:1 to 1.1:1 | A slight excess of the alkylating agent can help drive the reaction to completion. |
| Temperature | 0 °C to Reflux | Deprotonation is often carried out at a lower temperature, followed by heating to reflux after the addition of the alkyl halide to facilitate the SN2 reaction.[5] |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by TLC or GC-MS to determine completion.[4] |
Experimental Protocols
Protocol 1: Alkylation of this compound using Sodium Ethoxide in Ethanol
This protocol details the addition of a second alkyl group to this compound.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal (1.05 equivalents) in small portions. Stir until all the sodium has dissolved to form a solution of sodium ethoxide.[3]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[3]
-
Alkylation: Add the second alkyl halide (1.0-1.1 equivalents) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue to dissolve any inorganic salts.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).[3]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[3]
Protocol 2: Alkylation of this compound using Sodium Hydride in THF
-
Reaction Setup: Under an inert atmosphere, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.[5]
-
Alkylation: Add the alkyl halide (1.0-1.1 equivalents) dropwise at room temperature. After the addition, heat the mixture to reflux for 2-4 hours, monitoring by TLC.[5]
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction mechanism for the alkylation of this compound.
Caption: General experimental workflow for the alkylation of this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
How to prevent byproduct formation in the malonic ester synthesis.
Welcome to the Technical Support Center for Malonic Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of byproduct formation in malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in malonic ester synthesis?
The most prevalent byproduct is the dialkylated ester . This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[1] Other significant byproducts include:
-
O-alkylation products: The enolate intermediate can react through its oxygen atom instead of the carbon, forming a ketene (B1206846) acetal.[2]
-
Transesterification products: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), an exchange of the ester groups can occur.[1]
-
Elimination (E2) products: When using secondary or tertiary alkyl halides, the base can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired substitution product.[1]
Q2: How can I prevent the formation of dialkylated byproducts?
Preventing dialkylation is key to achieving a high yield of the desired mono-alkylated product. The following strategies are effective:
-
Stoichiometry Control: Using a slight excess of the malonic ester relative to the base and the alkylating agent increases the likelihood that the enolate of the starting material will react rather than the enolate of the mono-alkylated product.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of time (e.g., 30-60 minutes) maintains a low concentration of the electrophile, which favors mono-alkylation.[4]
-
Choice of Base and Solvent: The selection of the base and solvent system can influence selectivity. For sensitive substrates, a milder base or the use of phase-transfer catalysis can be beneficial.[4]
-
Reaction Temperature: Lower temperatures can enhance selectivity for mono-alkylation, although this may slow down the reaction rate.[3]
Q3: How do I avoid transesterification?
To prevent transesterification, it is crucial to use an alkoxide base that matches the alkyl groups of the malonic ester. For example, when using diethyl malonate, sodium ethoxide should be the base of choice.[1]
Q4: What conditions minimize O-alkylation?
While C-alkylation is generally favored, O-alkylation can become more significant under certain conditions. To minimize its formation:
-
Use a non-polar, aprotic solvent.[4]
-
Protic solvents can help to solvate the oxygen atom of the enolate, making it less available for alkylation.[3]
Troubleshooting Guides
Problem 1: High Percentage of Dialkylated Product
| Possible Cause | Solution |
| Incorrect Stoichiometry | Use a slight excess of the malonic ester relative to the alkylating agent and the base. A 1.1:1 ratio of malonic ester to alkylating agent has been shown to improve the yield of the mono-alkylated product.[4] |
| High Concentration of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture using a dropping funnel over 30-60 minutes.[4] |
| Prolonged Reaction Time at Elevated Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material has been consumed, proceed with the reaction workup to prevent further alkylation.[4] |
| Inappropriate Base | For sensitive substrates, consider using a milder base or a phase-transfer catalyst to enhance selectivity.[4] |
Problem 2: Low Overall Yield Despite Complete Consumption of Starting Material
| Possible Cause | Solution |
| Side Reactions (e.g., O-alkylation, hydrolysis) | Ensure anhydrous (dry) reaction conditions to prevent hydrolysis of the ester. Using a non-polar, aprotic solvent may disfavor O-alkylation.[4] |
| Product Degradation during Workup or Purification | Employ appropriate workup procedures and consider the stability of your product. Purification by column chromatography should be performed with a suitable solvent system to avoid degradation on the stationary phase.[4] |
| Inefficient Decarboxylation | Ensure complete hydrolysis of the ester groups to the dicarboxylic acid before attempting decarboxylation, as the presence of the second carboxyl group is necessary for this step to proceed efficiently upon heating.[4] |
Data Presentation
The stoichiometry of the reactants is a critical factor in controlling the extent of dialkylation. The following table illustrates the effect of the diethyl malonate to iodobutane ratio on the yield of the mono-alkylated product.
| Diethyl Malonate (equivalents) | Iodobutane (equivalents) | NaH (equivalents) | Solvent | Mono-alkylated Product Yield (%) |
| 1.0 | 1.0 | 1.0 | DMF | 55 |
| 1.0 | 1.1 | 1.0 | DMF | 68 |
| 1.1 | 1.0 | 1.0 | DMF | 70 |
Data adapted from a study on the optimization of the alkylation step.[4]
Experimental Protocols
Protocol 1: Standard Procedure for Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product.
1. Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.0 eq) to anhydrous ethanol.
2. Enolate Formation: To the stirred solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[4]
3. Alkylation: Add the alkyl halide (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.[4]
4. Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as distillation or column chromatography.[4]
Protocol 2: Mono-alkylation using Phase-Transfer Catalysis (PTC)
This method can improve selectivity and allow for milder reaction conditions.
1. Reaction Setup: In a round-bottom flask, combine diethyl malonate (1.1 eq), the alkyl halide (1.0 eq), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq).
2. Reaction: Add a solution of a suitable base (e.g., 50% aqueous sodium hydroxide) to the mixture with vigorous stirring. The reaction is typically biphasic.
3. Monitoring and Workup: Monitor the reaction by TLC. Upon completion, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can then be purified.
Visualizations
Reaction Pathways
Caption: Reaction pathways for mono- and di-alkylation.
Experimental Workflow for Selective Mono-alkylation
Caption: Workflow for selective mono-alkylation.
References
Technical Support Center: Fractional Distillation of Diethyl Propylmalonate
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the fractional distillation of Diethyl Propylmalonate (CAS: 2163-48-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation necessary for purifying this compound?
A1: Fractional distillation is used to separate compounds with close boiling points.[1][2] In the synthesis of this compound, impurities such as unreacted starting materials (e.g., Diethyl Malonate) or byproducts from side reactions may be present. These impurities often have boiling points that are too close to that of the product for effective separation by simple distillation.
Q2: What is the boiling point of this compound?
A2: At atmospheric pressure, this compound boils at 221-222 °C.[3][4] Distillation at this high temperature can risk thermal decomposition. Therefore, vacuum distillation is strongly recommended to lower the boiling point to a safer temperature.
Q3: Why should vacuum be used for the distillation of this compound?
A3: High-boiling-point esters can be sensitive to high temperatures and may decompose or polymerize during atmospheric distillation.[5] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature.[6] This minimizes the risk of thermal degradation, leading to a purer product and higher yield.
Q4: What are the most common impurities to look for?
A4: Common impurities include unreacted Diethyl Malonate, solvents from the synthesis and workup (e.g., ethanol, toluene), and potentially over-alkylated byproducts like Diethyl Dipropylmalonate. The efficiency of the fractional distillation will depend on the difference in boiling points between these impurities and the desired product.
Q5: Can I use boiling chips for vacuum distillation?
A5: No, boiling chips are ineffective under vacuum. Air trapped within the pores of the boiling stones is rapidly removed, preventing the formation of smooth bubbles. A magnetic stir bar or a capillary ebulliator must be used to ensure smooth boiling and prevent bumping.[7]
Data Presentation: Boiling Points and Impurities
Effective separation by fractional distillation requires a significant difference in the boiling points of the components. The table below lists the approximate boiling points of this compound and potential impurities at atmospheric and reduced pressures.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Under Vacuum) |
| This compound | 202.25 | 221-222 °C[3][4] | ~76 °C @ 5 mmHg [8] |
| Diethyl Malonate | 160.17 | 199 °C[9] | ~92 °C @ 20 mmHg |
| Ethanol (Solvent) | 46.07 | 78 °C | < 20 °C @ 20 mmHg |
| Toluene (Solvent) | 92.14 | 111 °C | ~22 °C @ 20 mmHg |
Experimental Protocol: Vacuum Fractional Distillation
This protocol outlines the procedure for purifying this compound using a vacuum fractional distillation apparatus.
Materials and Equipment:
-
Crude this compound
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Claisen adapter[7]
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Vacuum adapter
-
Receiving flasks (multiple, appropriately sized)
-
Thick-walled vacuum tubing
-
Vacuum trap (cold finger or flask cooled with dry ice/acetone)[7]
-
Vacuum pump or water aspirator
-
Manometer for pressure measurement
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
Procedure:
-
Apparatus Assembly:
-
Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[7]
-
Place a magnetic stir bar in the round-bottom flask and add the crude this compound (do not fill more than two-thirds full).
-
Lightly grease all ground-glass joints to ensure an airtight seal.[7]
-
Assemble the apparatus as shown in the standard setup for vacuum fractional distillation, ensuring the Claisen adapter is used to prevent bumping.[7]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[10]
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain equilibrium.[10]
-
Connect the vacuum adapter to a vacuum trap, and then connect the trap to the vacuum source. The trap is critical to protect the pump from corrosive vapors and to prevent back-suction.[7]
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude product.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. Check for leaks if the desired pressure is not achieved. Note the stable pressure reading from the manometer.[7]
-
Once the vacuum is stable, begin to gently heat the distillation flask.
-
Observe the "ring of condensate" as it slowly rises up the fractionating column. Adjust the heating rate to ensure a slow, steady ascent. If the ring stops rising, you may need to increase the heat slightly.[10]
-
Collect any low-boiling impurities (e.g., residual solvents) in the first receiving flask. The vapor temperature should be low during this phase.
-
As the temperature begins to rise and stabilize near the expected boiling point of this compound at your recorded pressure, change to a new, clean receiving flask.
-
Collect the main product fraction while the vapor temperature remains constant. A stable boiling point indicates a pure compound is being collected.[1] Maintain a slow distillation rate of approximately 1-2 drops per second.
-
If the temperature drops or fluctuates significantly, it may indicate that the main product has finished distilling. Change to a final receiving flask to collect any higher-boiling fractions.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and tar.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the system to cool.[7]
-
Once cool, carefully and slowly vent the system by opening the stopcock on the vacuum adapter or breaking the vacuum at the trap.
-
Turn off the vacuum pump.
-
Turn off the condenser water and disassemble the apparatus.
-
Troubleshooting Guide
Problem: The system cannot achieve or maintain a stable vacuum.
-
Potential Cause: Leaks in the system.
-
Solution: Check all joints and connections. Ensure they are properly greased and sealed. Inspect tubing for cracks or poor fits. Verify the vacuum pump is functioning correctly and the oil is fresh if using a mechanical pump.
Problem: The liquid is bumping violently instead of boiling smoothly.
-
Potential Cause: Lack of proper nucleation. Boiling stones are ineffective under vacuum.
-
Solution: Ensure a magnetic stir bar is in the flask and is spinning at a sufficient speed to create a vortex. A Claisen adapter helps contain any bumping.[7] Alternatively, use a fine capillary ebulliator to introduce a steady stream of bubbles.
Problem: The vapor temperature is not stable during the main fraction collection.
-
Potential Cause: Poor separation or pressure fluctuations.
-
Solution: Reduce the heating rate. Distilling too quickly does not allow for proper vapor-liquid equilibrium in the column, leading to poor separation.[11] Check the manometer to ensure the vacuum is stable. If the pressure is fluctuating, address the source of the instability (e.g., pump issues, leaks).
Problem: No distillate is being collected even though the pot is boiling.
-
Potential Cause 1: Insufficient heating or excessive heat loss.
-
Solution 1: Ensure the fractionating column and head are well-insulated with glass wool or foil.[10] You may need to slightly increase the heating mantle temperature.
-
Potential Cause 2: The thermometer is placed incorrectly (too high).
-
Solution 2: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately read the temperature of the distilling vapor.[10]
Problem: The distillate is impure or the separation is poor.
-
Potential Cause: The fractionating column is not efficient enough for the mixture, or the distillation rate is too high.
-
Solution: Use a longer column or one with a more efficient packing material to increase the number of theoretical plates.[2] Significantly slow down the distillation rate to allow equilibrium to be established on each theoretical plate.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the vacuum fractional distillation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vernier.com [vernier.com]
- 3. 丙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 2163-48-6 [chemicalbook.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 丙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying Diethyl Propylmalonate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyl propylmalonate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For moderately polar organic compounds like this compound, a normal-phase chromatography setup is typically employed. The most common and recommended stationary phase is silica (B1680970) gel.[1]
Q2: How do I choose an appropriate mobile phase (eluent) for the separation?
A2: The choice of mobile phase is crucial for effective separation. A common approach is to use a mixture of a non-polar solvent and a slightly more polar solvent. A typical system for malonic ester derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between this compound and any impurities.
Q3: What are the common impurities I should expect when purifying this compound?
A3: Common impurities in the synthesis of this compound include unreacted starting materials, such as diethyl malonate, and mono-alkylated byproducts.[2] The polarity of malonate esters decreases with increasing alkyl substitution.[2]
Q4: How can I monitor the progress of the purification during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation.[3] Fractions collected from the column should be spotted on a TLC plate to identify which fractions contain the pure desired product.
Q5: Can I use other purification techniques besides column chromatography?
A5: Yes, fractional distillation under reduced pressure is another method that can be used to purify this compound, especially for separating components with different boiling points.[2] However, column chromatography is often more effective for separating compounds with similar boiling points but different polarities.[2][3]
Troubleshooting Guide
Problem 1: My this compound is co-eluting with unreacted diethyl malonate.
-
Possible Cause: The mobile phase may be too polar, causing the compounds to move down the column too quickly and without adequate separation. The difference in R_f values between your product and diethyl malonate might be very small with the current solvent system.[4]
-
Solution:
-
Optimize the Mobile Phase: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Run several TLC plates with varying solvent ratios to find a system that gives a larger separation between the spots corresponding to your product and the impurity.
-
Consider a Different Solvent System: Sometimes, adding a third solvent, like toluene (B28343) (5-10%), can help in separating molecules, particularly those containing aromatic rings.[4] While this compound is not aromatic, this principle of altering selectivity with a different solvent can be applied.
-
Problem 2: I have very low recovery of my product after column chromatography.
-
Possible Causes:
-
Product Decomposition: Diethyl malonate and its derivatives can be susceptible to hydrolysis, especially if the silica gel is acidic or if there is moisture present.[5]
-
Product is Highly Retained: The mobile phase may not be polar enough to elute your compound from the column.
-
Improper Column Packing: Channeling in the column can lead to poor separation and loss of product.
-
-
Solutions:
-
Test for Stability: Before running a large-scale column, test the stability of your compound on silica gel using a 2D TLC.[6]
-
Deactivate Silica Gel: If your compound is sensitive, you can deactivate the silica gel by treating it with a small amount of a base, like triethylamine, mixed in with the eluent.
-
Increase Eluent Polarity: If your compound is not eluting, gradually increase the polarity of the mobile phase.[6]
-
Ensure Proper Packing: Prepare a uniform slurry of silica gel in your initial mobile phase and pack the column carefully to avoid air bubbles and cracks.[1]
-
Problem 3: The separation on the column is much worse than what I observed on my TLC plate.
-
Possible Cause: Overloading the column with too much crude product can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column. If you are performing a difficult separation, use a smaller load.
Experimental Protocols
Detailed Protocol for Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the procedure for purifying this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column with stopcock
-
Separatory funnel (for solvent addition)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
Methodology:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal mobile phase that provides good separation between the this compound and impurities. The ideal R_f value for the product is typically between 0.2 and 0.4.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (about 1 cm) of sand on top of the plug.[1]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent mixture determined by TLC.[1]
-
Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[1]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached.
-
Never let the top of the silica gel run dry. Always maintain a layer of solvent above the stationary phase.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, just until the liquid level reaches the top of the stationary phase.
-
Add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the solvent in fractions.
-
Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Typical Column Chromatography Parameters for Malonic Ester Purification
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate concentration. |
| Expected Elution Order | 1. Diethyl dipropylmalonate (least polar) 2. This compound 3. Diethyl malonate (most polar) |
| Typical R_f Values | The R_f value will depend on the exact solvent system, but expect the product to have a lower R_f than the dialkylated byproduct and a higher R_f than the starting diethyl malonate. |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
Impact of base selection on Diethyl propylmalonate reaction efficiency.
Welcome to the Technical Support Center for the synthesis of diethyl propylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, with a particular focus on the critical role of base selection. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to enhance the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the synthesis of this compound?
The base is crucial for deprotonating the α-carbon of diethyl malonate. This carbon is acidic (pKa ≈ 13) because it is positioned between two electron-withdrawing carbonyl groups.[1][2][3] The removal of this acidic proton generates a resonance-stabilized enolate, which is a potent nucleophile that attacks the propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the new carbon-carbon bond.[4][5]
Q2: Which bases are commonly used for this reaction, and how do they differ?
The most common bases are sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃).
-
Sodium Ethoxide (NaOEt): This is a classic and cost-effective strong base for this reaction. It is typically used in ethanol (B145695) as a solvent. To avoid transesterification, the alkoxide base should match the ester's alcohol component (i.e., ethoxide for an ethyl ester).[4]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation, driving the reaction to completion. It is typically used in aprotic solvents like THF or DMF.[6]
-
Potassium Carbonate (K₂CO₃): A weaker and safer base that is often used in polar aprotic solvents like DMF or with a phase-transfer catalyst (PTC) in a solid-liquid system.[7] This method is often more amenable to large-scale industrial synthesis.
Q3: Can I use other alkoxide bases like sodium methoxide (B1231860)?
It is strongly advised not to use an alkoxide base that differs from the ester's alcohol component (e.g., using sodium methoxide with diethyl malonate). This can lead to transesterification, resulting in a mixture of ester products that can be difficult to separate.[4]
Q4: Why is the choice of solvent important and how does it relate to the chosen base?
The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the base.
-
With sodium ethoxide , anhydrous ethanol is the standard solvent.
-
With sodium hydride , aprotic solvents like THF or DMF are necessary to prevent the hydride from reacting with the solvent.
-
With potassium carbonate , polar aprotic solvents like DMF are common. When used with a phase-transfer catalyst, less polar solvents like toluene (B28343) can also be effective.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base may have decomposed due to moisture. 2. Poor Quality Alkyl Halide: The propyl halide may be old or impure. 3. Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use freshly prepared or properly stored anhydrous base and solvents. 2. Use a fresh, high-purity propyl halide. Note that reactivity is generally I > Br > Cl. 3. Gently heat the reaction mixture and monitor progress by TLC or GC. |
| Significant Dialkylation Byproduct | 1. Incorrect Stoichiometry: An excess of the alkylating agent or base relative to the diethyl malonate. 2. High Local Concentration of Alkylating Agent: Adding the propyl halide too quickly. | 1. Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents). 2. Add the propyl halide slowly and dropwise to the reaction mixture to maintain its low concentration. |
| Presence of Alkene Byproduct | E2 Elimination: The basic conditions can promote the elimination of HX from the propyl halide. This is less of an issue with primary halides like 1-bromopropane but can occur at higher temperatures. | 1. Use a primary propyl halide (1-bromopropane or 1-iodopropane). Secondary and tertiary halides are much more prone to elimination.[5] 2. Maintain a controlled, lower reaction temperature. |
| Hydrolyzed Byproducts (Carboxylic Acids) | Presence of Water: Contamination of reagents or solvent with water can lead to ester hydrolysis. | 1. Ensure all glassware is flame-dried or oven-dried. 2. Use anhydrous solvents and reagents. 3. Perform the aqueous workup efficiently, avoiding prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. |
| Transesterification Products | Mismatched Alkoxide Base: Using a base like sodium methoxide with diethyl malonate. | Always use a base with an alkoxide that matches the ester (e.g., sodium ethoxide for diethyl malonate).[4] |
Data Presentation: Comparison of Bases for Diethyl Malonate Alkylation
Disclaimer: The following data is compiled from literature for analogous primary alkylations of diethyl malonate. Yields are highly dependent on specific reaction conditions, and direct, side-by-side comparative data for the synthesis of this compound is limited. This table should be used as a general guide.
| Base | Typical Solvent | Advantages | Disadvantages | Reported Yield for Analogous Reactions |
| Sodium Ethoxide (NaOEt) | Ethanol | Cost-effective; well-established procedures. | Reversible deprotonation; risk of elimination at higher temperatures. | ~75-85% for primary alkyl halides. |
| Sodium Hydride (NaH) | THF, DMF | Irreversible deprotonation drives the reaction to completion; high yields. | Flammable solid; requires strictly anhydrous conditions and an inert atmosphere. | Can achieve high yields, often >80-90%. |
| Potassium Carbonate (K₂CO₃) with PTC * | DMF, Toluene | Milder, safer base; does not require strictly anhydrous conditions; scalable. | May require a phase-transfer catalyst for high efficiency; can have longer reaction times. | ~78% for propylation has been reported in patent literature. |
*PTC = Phase-Transfer Catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide - TBAB)
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide
This protocol is a standard procedure for the alkylation of diethyl malonate.[4]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces. The reaction is exothermic and produces hydrogen gas. Stir until all the sodium has dissolved.
-
Enolate Formation: To the prepared sodium ethoxide solution, add diethyl malonate (1.0-1.1 equivalents) dropwise with stirring at room temperature.
-
Alkylation: After the formation of the sodium salt of diethyl malonate is complete (typically after 30-60 minutes of stirring), add 1-bromopropane or 1-iodopropane (B42940) (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Completion: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Workup: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Sodium Hydride
This protocol utilizes a stronger, non-nucleophilic base.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the NaH with anhydrous hexane (B92381) to remove the oil, then suspend it in anhydrous THF or DMF.
-
Enolate Formation: Cool the suspension to 0 °C and slowly add diethyl malonate (1.0 equivalent) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane or 1-iodopropane (1.0 equivalent) dropwise.
-
Reaction Completion: Allow the reaction to proceed at room temperature for 2-4 hours, or with gentle heating, monitoring by TLC or GC.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 3: Synthesis using Potassium Carbonate and Phase-Transfer Catalyst
This method offers a milder and often more scalable approach.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl malonate (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), a phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equivalents), and anhydrous DMF.
-
Alkylation: Stir the mixture and heat to 80-90 °C. Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture over 30 minutes.
-
Reaction Completion: Maintain the temperature and continue stirring for 4-8 hours, monitoring the reaction progress by GC or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with diethyl ether.
-
Purification: Combine the filtrate and ether washings. Wash the organic solution with water and then with brine to remove the DMF. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of base selection on reaction conditions and outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
Identifying and minimizing impurities in Diethyl propylmalonate synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities during the synthesis of diethyl propylmalonate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of this compound and Significant Formation of Diethyl Dipropylmalonate
-
Symptom: Your GC-MS or NMR analysis shows a significant peak corresponding to diethyl dipropylmalonate, and the yield of the desired this compound is lower than expected.
-
Possible Cause 1: Incorrect Stoichiometry. If the ratio of propyl halide to diethyl malonate is too high, or if the base is in large excess, the initially formed this compound can be deprotonated again and react with another molecule of the propyl halide.[1][2]
-
Possible Cause 2: High Local Concentration of Alkylating Agent. Adding the propyl halide too quickly can lead to localized high concentrations, increasing the likelihood of dialkylation.[2]
-
Solution: Add the propyl halide slowly to the reaction mixture, for instance, using a dropping funnel over a period of 30-60 minutes.[3] This maintains a low concentration of the electrophile, favoring the reaction with the more abundant diethyl malonate enolate.
-
-
Possible Cause 3: High Reaction Temperature or Prolonged Reaction Time. Elevated temperatures and long reaction times can provide more opportunity for the second alkylation to occur.[2]
-
Solution: Monitor the reaction progress using TLC or GC. Once the starting diethyl malonate is consumed, it is advisable to work up the reaction to prevent the formation of the dialkylated byproduct.[3]
-
Problem 2: Presence of an Alkene Impurity Derived from the Propyl Halide
-
Symptom: You observe a byproduct that, based on GC-MS or NMR analysis, is an alkene, likely propene.
-
Possible Cause: Competing E2 Elimination Reaction. The basic conditions used to deprotonate diethyl malonate can also promote the elimination of HBr or HCl from the propyl halide, leading to the formation of propene.[2] This is more of an issue with secondary and tertiary alkyl halides, but can still occur with primary halides under forcing conditions.[4]
-
Solution 1: Control the Reaction Temperature. Lowering the reaction temperature can favor the desired SN2 substitution reaction over the E2 elimination.
-
Solution 2: Choice of Base. While a strong base is necessary, using a very hindered base can sometimes favor elimination. Sodium ethoxide is a common and effective choice for this synthesis.[1]
-
Problem 3: Hydrolysis of the Ester Functional Groups
-
Symptom: Your workup is complicated by the presence of acidic compounds, or your NMR/IR spectra indicate the presence of carboxylic acid groups.
-
Possible Cause: Presence of Water. Water in the reaction mixture or during workup can lead to the hydrolysis of the ester groups, especially under basic or acidic conditions and at higher temperatures.[5]
-
Solution: Ensure that all your reagents and solvents are anhydrous and that your glassware is thoroughly dried before starting the reaction. During the workup, minimize the exposure of the product to harsh acidic or basic conditions, especially at elevated temperatures.[2]
-
Problem 4: Presence of Transesterification Products
-
Symptom: You observe a mixture of ethyl and other alkyl esters in your product.
-
Possible Cause: Mismatch between the Alkoxide Base and the Ester. If you use an alkoxide base where the alkyl group does not match the alkyl group of the malonic ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), you can get a mixture of ester products through transesterification.
-
Solution: Always use a base with the same alkyl group as your ester. For the synthesis of this compound, sodium ethoxide (NaOEt) is the appropriate base.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
The most common impurity is the dialkylated product, diethyl dipropylmalonate. This occurs because the product, this compound, still has an acidic proton that can be removed by the base, allowing it to react with a second molecule of the propyl halide.[1][2]
Q2: How can I best monitor the progress of the reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (diethyl malonate) and the appearance of the product (this compound) and any major impurities.
Q3: Is it possible to completely avoid the formation of the dialkylated product?
While it is difficult to completely eliminate the formation of the dialkylated product, its formation can be significantly minimized by carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the slow addition of the alkylating agent.[2][3]
Q4: What is the best way to purify the crude this compound?
The most common method for purifying this compound is vacuum distillation.[1] If distillation does not provide sufficient separation from impurities like the dialkylated product due to close boiling points, column chromatography can be an effective alternative.[1]
Q5: Can I use a different propyl halide, such as 2-bromopropane?
It is not recommended to use secondary alkyl halides like 2-bromopropane. They are much more prone to undergo E2 elimination under the basic reaction conditions, which will result in a low yield of the desired alkylated product and a higher yield of propene.[2][4]
Data Presentation
The following tables provide an overview of how different reaction parameters can influence the outcome of the diethyl malonate propylation. Disclaimer: The quantitative data presented here is illustrative and based on general principles of malonic ester synthesis. Actual yields may vary depending on the specific experimental setup.
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Diethyl Malonate : Propyl Bromide : NaOEt) | Expected this compound Yield (%) | Expected Diethyl Dipropylmalonate Yield (%) |
| 1.5 : 1.0 : 1.0 | ~75-85% | ~5-15% |
| 1.1 : 1.0 : 1.0 | ~70-80% | ~10-20% |
| 1.0 : 1.0 : 1.0 | ~60-70% | ~20-30% |
| 1.0 : 1.2 : 1.2 | ~40-50% | ~40-50% |
Table 2: Qualitative Effect of Reaction Parameters on Impurity Formation
| Parameter | To Minimize Dialkylation | To Minimize Elimination | To Minimize Hydrolysis |
| Temperature | Use the lowest effective temperature | Lower reaction temperature | Avoid high temperatures during reaction and workup |
| Base | Use ~1 equivalent of NaOEt | Use a non-hindered base like NaOEt | Use anhydrous conditions |
| Solvent | Aprotic solvents like THF or DMF can be used | Protic solvents like ethanol (B145695) are common | Use anhydrous solvents |
| Addition Rate of Propyl Halide | Slow, dropwise addition | Not a primary factor | Not applicable |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is a representative procedure for the selective mono-alkylation of diethyl malonate with 1-bromopropane (B46711).
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. Stir the mixture until all the sodium has dissolved to form sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
-
Alkylation: Add 1-bromopropane (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture. The reaction may be exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux and monitor the reaction's progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the solution under reduced pressure to remove the solvent. Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
Validation & Comparative
A Head-to-Head Battle of Malonic Esters: Diethyl Propylmalonate vs. Dimethyl Propylmalonate in C-C Bond Formation
In the landscape of organic synthesis, the malonic ester synthesis remains a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. Central to this strategy are dialkyl malonates, which serve as versatile synthons for the introduction of two-carbon units. Among the myriad of substituted malonates, diethyl propylmalonate and dimethyl propylmalonate are two frequently employed intermediates, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive comparison of these two reagents, delving into their physicochemical properties, reactivity in C-C bond formation, and practical considerations for their use in research and development.
Physicochemical Properties: A Tale of Two Esters
The choice between diethyl and dimethyl propylmalonate can be influenced by their fundamental physical properties, which affect reaction conditions, work-up procedures, and purification strategies. A summary of their key properties is presented below.
| Property | This compound | Dimethyl Propylmalonate |
| Molecular Formula | C10H18O4[1] | C8H14O4[2] |
| Molecular Weight | 202.25 g/mol | 174.19 g/mol [2] |
| Boiling Point | 221-222 °C (lit.) | Not available |
| Density | 0.987 g/mL at 25 °C (lit.) | Not available |
| Refractive Index | n20/D 1.418 (lit.) | Not available |
| Solubility | Insoluble in water[2] | Not available |
Performance in C-C Bond Formation: A Comparative Overview
Both diethyl and dimethyl propylmalonate are primarily utilized in reactions that leverage the acidity of the α-hydrogen, facilitating the formation of a nucleophilic enolate. This enolate can then participate in a variety of C-C bond-forming reactions, most notably alkylation and condensation reactions.
Alkylation: The alkylation of the propylmalonate enolate with an alkyl halide is a common strategy to introduce a second substituent at the α-carbon. While direct comparative studies are scarce, the general principles of malonic ester synthesis suggest that the reactivity of the α-hydrogen is comparable for both esters.[3] However, the nature of the ester group can influence the reaction in subtle ways. The ethyl groups in this compound are slightly bulkier than the methyl groups in its dimethyl counterpart, which could introduce minor steric effects in highly congested transition states. Conversely, the electron-donating effect of the ethyl groups is slightly greater than that of the methyl groups, which could marginally affect the acidity of the α-hydrogen.
Condensation Reactions: A significant application of these compounds is in the synthesis of heterocyclic compounds, such as barbiturates, through condensation with urea.[4][5] In this context, both esters serve as effective precursors. The choice between the two may come down to the desired solubility of the intermediates and the ease of removal of the alcohol byproduct (ethanol vs. methanol) during the reaction.
Hydrolysis and Decarboxylation: Following C-C bond formation, the malonic ester is often hydrolyzed to the corresponding dicarboxylic acid and subsequently decarboxylated to yield a substituted carboxylic acid. Generally, methyl esters can be more susceptible to hydrolysis than ethyl esters under certain conditions.[2] This difference in hydrolysis rate could be a factor in reaction planning and optimization.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the synthesis of diethyl and dimethyl propylmalonate and their subsequent use in the synthesis of a disubstituted malonic ester.
Synthesis of this compound via Alkylation of Diethyl Malonate
Reaction Principle: This synthesis involves the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a propyl halide (e.g., 1-bromopropane) to yield this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to room temperature and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 1-bromopropane dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Synthesis of Dimethyl Propylmalonate via Alkylation of Dimethyl Malonate[7][8]
Reaction Principle: Similar to the synthesis of the diethyl ester, this procedure involves the deprotonation of dimethyl malonate with a base like sodium hydride or potassium carbonate, followed by an SN2 reaction with a propyl halide.[6][7]
Materials:
-
Dimethyl malonate[6]
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)[6][7]
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)[6]
-
Diethyl ether[6]
-
Saturated aqueous ammonium chloride (NH4Cl) solution[6]
-
Brine (saturated aqueous NaCl solution)[6]
-
Anhydrous magnesium sulfate (MgSO4)[6]
Procedure:
-
To a dry three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.[6]
-
Cool the suspension to 0 °C in an ice bath and add dimethyl malonate dropwise.[6]
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.[6]
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise.[6]
-
After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 3 hours.[6]
-
Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[6]
-
Extract the aqueous layer with diethyl ether.[6]
-
Wash the combined organic layers with deionized water and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude oil by vacuum distillation to afford dimethyl 2-propylmalonate as a colorless liquid.[6]
Visualizing the Synthetic Pathways
To better illustrate the experimental workflows and the central role of these malonic esters in synthesis, the following diagrams are provided.
Caption: General workflow for the synthesis of propylmalonates.
Caption: Synthesis of barbiturates from propylmalonates.
Conclusion
Both this compound and dimethyl propylmalonate are highly effective reagents for C-C bond formation via the malonic ester synthesis. The choice between them is often dictated by practical considerations such as the specific reaction conditions, the desired physical properties of intermediates, and the ease of purification. While the reactivity of the α-hydrogen is largely comparable, subtle differences in steric hindrance and hydrolysis rates may be leveraged for process optimization. For researchers and drug development professionals, a thorough understanding of these nuances is paramount in the rational design of synthetic routes to complex target molecules.
References
A comparative analysis of different bases for malonic ester synthesis.
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust method for the synthesis of substituted carboxylic acids. A critical step in this synthesis is the deprotonation of the α-carbon of the malonic ester to form a nucleophilic enolate. The choice of base for this deprotonation significantly impacts reaction efficiency, yield, and substrate scope. This guide presents a comparative analysis of commonly employed bases, supported by experimental data and detailed protocols to inform methodological selection.
Comparison of Physicochemical Properties
The efficacy of a base in malonic ester synthesis is fundamentally linked to its strength, which is quantified by the pKa of its conjugate acid. The α-protons of diethyl malonate are significantly more acidic than those of simple esters due to the resonance stabilization provided by the two adjacent carbonyl groups, with a pKa of approximately 13.[1][2][3] This allows for the use of a range of bases for its deprotonation.
| Base | Conjugate Acid | pKa of Conjugate Acid | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | A commonly used and cost-effective base.[3] The pKa of its conjugate acid is sufficiently higher than that of diethyl malonate to drive the enolate formation. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35 | A very strong, non-nucleophilic base that provides irreversible deprotonation.[4] It is often used as a dispersion in mineral oil and requires an inert atmosphere for safe handling. |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | ~18 | A strong, sterically hindered base. Its bulk can be advantageous in controlling reactivity and minimizing side reactions. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | A weaker base that is often used in conjunction with a phase-transfer catalyst (PTC) to facilitate the reaction between the solid base and the organic-soluble malonic ester. |
Performance Comparison in Alkylation Reactions
The choice of base directly influences the yield and reaction conditions of the alkylation step. The following table summarizes the performance of different bases in the alkylation of diethyl malonate with various alkyl halides.
| Base | Alkyl Halide | Solvent(s) | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Benzyl (B1604629) Chloride | Ethanol | Reflux, 2-3 hours | 51-57% | Cost-effective and well-established.[5] | Potential for transesterification if the alkoxide does not match the ester. Can lead to side reactions like Claisen condensation. |
| Sodium Hydride (NaH) | Benzyl Chloride | DMSO | 50-60 °C, 1.5 hours | ~45% | Irreversible deprotonation drives the reaction to completion.[6] Avoids transesterification. | Flammable solid that requires careful handling under an inert atmosphere. |
| Potassium tert-Butoxide (t-BuOK) | Various Alkyl Bromides | Ethanol | Reflux, overnight | - | Can be advantageous for specific substrates where other bases might lead to side reactions.[7] | More expensive than sodium ethoxide. |
| Potassium Carbonate (K₂CO₃) with PTC | Benzyl Chloride | Toluene | - | - | Milder reaction conditions and high yields are possible.[8] Avoids the use of strong, flammable bases. | Requires the use of a phase-transfer catalyst, adding to the cost and complexity of the reaction mixture. |
Experimental Protocols
Detailed methodologies for the alkylation of diethyl malonate with benzyl chloride using sodium ethoxide and sodium hydride are provided below as representative examples.
Protocol 1: Alkylation of Diethyl Malonate with Benzyl Chloride using Sodium Ethoxide
1. Preparation of Sodium Ethoxide:
-
In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol.
-
Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation.
-
Allow the sodium to react completely to form sodium ethoxide.[5]
2. Enolate Formation:
-
Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.[5]
3. Alkylation:
-
Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.
-
With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper, which typically takes 8-11 hours.[5]
4. Work-up and Purification:
-
After the reaction is complete, arrange the apparatus for distillation and remove the ethanol.
-
Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.
-
Separate the organic layer.
-
Purify the crude product by vacuum distillation. Collect the fraction distilling at 145–155 °C/5 mm Hg. This yields 1265–1420 g (51–57%) of diethyl benzylmalonate.[5]
Protocol 2: Alkylation of Diethyl Malonate with Benzyl Chloride using Sodium Hydride
1. Reaction Setup:
-
To a slurry of sodium hydride (0.5 mole) in 250 milliliters of dimethyl sulfoxide (B87167) (DMSO), add 0.5 mole of diethyl malonate dropwise. This addition resulted in an exothermic reaction, and the temperature should be maintained below 40°C with an ice water bath. The malonate addition is typically complete in 30 minutes.[6]
2. Alkylation:
-
Add benzyl chloride (63.3 grams, 0.5 mole) dropwise over 45 minutes. The temperature in the reaction flask should be maintained at 50-60°C.
-
The reactants are heated at 50-60°C for 90 minutes after completing the benzyl chloride addition.[6]
3. Work-up and Purification:
-
At the end of the reaction time, pour the reaction mixture into water and acidify with concentrated hydrochloric acid.
-
The organic layer is separated from the aqueous layer and washed with a saturated sodium chloride solution to remove DMSO.
-
The yield of diethyl benzylmalonate was determined by gas chromatography to be 45% of the theoretical.[6]
Logical Workflow and Signaling Pathways
The general workflow of a malonic ester synthesis, from enolate formation to the final carboxylic acid, is depicted in the following diagram.
Conclusion
The selection of a base for malonic ester synthesis is a critical parameter that influences reaction outcomes. Sodium ethoxide is a cost-effective and widely used option, though care must be taken to avoid transesterification.[9] Sodium hydride offers the advantage of irreversible deprotonation, potentially leading to cleaner reactions, but requires more stringent handling procedures.[4] Potassium tert-butoxide provides a sterically hindered alternative, which can be beneficial in specific applications. For milder conditions, potassium carbonate with a phase-transfer catalyst presents a viable, albeit more complex, system. The choice of base should be guided by the specific requirements of the synthesis, including the nature of the substrate and alkylating agent, desired reaction conditions, and scalability. The provided protocols and comparative data serve as a valuable resource for researchers in optimizing their malonic ester synthesis methodologies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Diethyl Propylmalonate
For researchers, scientists, and professionals in drug development, the verification of purity for synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. Diethyl propylmalonate is a common intermediate in organic synthesis, and its purity can significantly impact the outcome of subsequent reactions. This guide provides an objective comparison of key analytical techniques for confirming the purity of this compound, supported by experimental data and detailed protocols.
The primary methods for assessing the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparison of Analytical Techniques
The choice of analytical technique for confirming the purity of this compound depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or a rapid qualitative assessment.
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Quantitative purity, identification of volatile impurities, molecular weight, and fragmentation pattern. | High sensitivity and selectivity, excellent for separating and identifying volatile organic impurities. | Not suitable for non-volatile impurities, requires sample volatilization which can lead to degradation of thermally labile compounds. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei. | Absolute quantitative purity without the need for a specific reference standard, structural information of the main component and impurities. | Provides absolute quantitation, is non-destructive, and offers rich structural information.[1][2] | Lower sensitivity compared to chromatographic methods, may have signal overlap issues in complex mixtures.[3] |
| FTIR | Measures the absorption of infrared radiation by the sample, identifying the functional groups present. | Qualitative identification of functional groups, can detect the presence of impurities with different functional groups. | Fast, simple, and non-destructive. Excellent for a quick check of compound identity and the presence of major functional group impurities. | Primarily qualitative, not well-suited for quantitation of minor impurities, provides limited information on the overall purity percentage. |
| HPLC | Separates compounds based on their partitioning between a stationary and a mobile liquid phase. | Quantitative purity, separation of non-volatile impurities. | High resolution for separating non-volatile and thermally labile compounds, robust and widely used for routine quality control.[3] | Requires a reference standard for accurate quantification, may not be suitable for highly volatile compounds. |
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value | Source |
| Molecular Weight | 202.25 g/mol | [4] |
| Retention Time (Typical) | Varies depending on column and conditions | N/A |
| Key Mass Fragments (m/z) | 157, 133, 101, 73 | [2] |
| Purity (Typical Specification) | ≥99% | [5] |
Table 2: ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.19 | Quartet | 4H | -OCH₂ CH₃ |
| 3.34 | Triplet | 1H | -CH (CH₂CH₂CH₃) |
| 1.93 | Multiplet | 2H | -CH₂CH₂ CH₃ |
| 1.43 | Sextet | 2H | -CH₂ CH₂CH₃ |
| 1.26 | Triplet | 6H | -OCH₂CH₃ |
| 0.92 | Triplet | 3H | -CH₂CH₂CH₃ |
Note: Data obtained from spectral information for this compound.
Table 3: FTIR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2965 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1465 | Medium | C-H bend (alkane) |
| 1370 | Medium | C-H bend (alkane) |
| 1180 | Strong | C-O stretch (ester) |
Note: Data obtained from spectral information for this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation and Reagents:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Integrate the peak areas in the total ion chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: 1,4-Dinitrobenzene (B86053) (or another suitable standard with known purity and non-overlapping signals).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure full relaxation of all protons, allowing for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the triplet at δ 3.34 ppm, 1H) and a signal from the internal standard (e.g., the singlet for 1,4-dinitrobenzene at δ 8.45 ppm, 4H).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively confirm the identity of this compound and detect the presence of functional group impurities.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat this compound liquid onto the ATR crystal.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Look for characteristic peaks (e.g., C=O stretch of the ester at ~1735 cm⁻¹) and the absence of unexpected peaks (e.g., -OH stretch around 3300 cm⁻¹ which would indicate hydrolysis).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (HPLC grade).
-
This compound sample.
-
Reference standard of this compound (if available for quantitative analysis).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Instrument Setup:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks. For accurate quantification, a calibration curve should be prepared using a reference standard.
Mandatory Visualization
References
A Comparative Guide to the Synthetic Routes of Diethyl Propylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes to Diethyl Propylmalonate, a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals. The selection of an appropriate synthetic method is crucial for optimizing yield, reaction time, and overall efficiency. This document outlines and compares the classical malonic ester synthesis with modern variations, including phase-transfer catalysis and microwave-assisted methods, supported by available experimental data.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through the alkylation of diethyl malonate. This approach, known as the malonic ester synthesis, offers a versatile and well-established method. However, variations in the choice of reagents and reaction conditions can significantly impact the outcome. Below is a summary of key quantitative data for different synthetic approaches.
| Synthetic Route | Alkylating Agent | Base | Solvent(s) | Reaction Time | Temperature | Yield | Purity | Reference |
| Classical Malonic Ester Synthesis | 1-Bromopropane (B46711) | Sodium Ethoxide | Ethanol (B145695) | 2 hours | Reflux | ~75-85% | Good | General |
| 1-Iodopropane | Sodium Ethoxide | Ethanol | 1-2 hours | Reflux | >85% | Good | General | |
| Phase-Transfer Catalysis (PTC) | 1-Bromopropane | Potassium Carbonate | Toluene/Water (biphasic) | 1.5 hours | 100°C | 72% | ~95% | [1] |
| Microwave-Assisted Organic Synthesis (MAOS) | 1-Bromopropane | Potassium Carbonate | Acetonitrile | 10 minutes | 110°C | High | High | [2] |
Note: Yields and reaction conditions are based on reported values for similar alkylations and may require optimization for specific laboratory settings.
Experimental Protocols
Classical Malonic Ester Synthesis using 1-Bromopropane
This traditional method involves the formation of a sodium enolate from diethyl malonate, followed by nucleophilic substitution with 1-bromopropane.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1-Bromopropane
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
5% aqueous Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Alkylation: Add 1-bromopropane (1 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux with continuous stirring for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. Add water to the residue to dissolve the sodium bromide byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and remove the ether by distillation. The crude product is then purified by fractional distillation under reduced pressure.
Phase-Transfer Catalyzed (PTC) Synthesis
This method offers a milder alternative to the classical approach, avoiding the use of strong alkoxide bases.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Anhydrous potassium carbonate
-
A phase-transfer catalyst (e.g., 18-crown-6 (B118740) or a tetraalkylammonium salt)
-
Toluene
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, mix diethyl malonate (1 equivalent), powdered anhydrous potassium carbonate (excess), the phase-transfer catalyst (catalytic amount), and a slight excess of 1-bromopropane in toluene.
-
Reaction: Stir the suspension vigorously and heat at 100°C for 1.5 hours.
-
Work-up: After cooling, filter the mixture to remove the inorganic salts.
-
Extraction: The filtrate is then extracted with dichloromethane.
-
Purification: The organic layer is collected, the solvent removed, and the residue is purified by distillation.[1]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation can significantly accelerate the alkylation reaction, leading to a drastic reduction in reaction time.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine diethyl malonate (1 equivalent), 1-bromopropane (1.2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110°C for 10 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation.
Logical Workflow for Synthesis Route Selection
The choice of synthetic route depends on several factors, including available equipment, desired reaction time, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route.
Signaling Pathway of Malonic Ester Synthesis
The underlying chemical transformation for all the discussed methods is the malonic ester synthesis. The general pathway is depicted below.
Caption: Key steps in the malonic ester synthesis pathway.
References
GC-MS analysis for identifying products of Diethyl propylmalonate reactions.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Monitoring Diethyl Propylmalonate Reactions, with a Focus on Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of products from reactions involving this compound. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
Introduction to this compound Reactions and Analysis
This compound is a versatile chemical intermediate frequently utilized in the synthesis of a variety of compounds, including substituted carboxylic acids and barbiturates. Monitoring the progress of these reactions and characterizing the final products is crucial for optimizing reaction conditions, ensuring product purity, and meeting regulatory requirements. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity for volatile and semi-volatile compounds.[1] However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also present viable analytical options.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the nature of the analytes, the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy.
| Feature | GC-MS | HPLC | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with various detection methods (UV, MS, etc.). | Identification and quantification based on nuclear spin properties in a magnetic field. |
| Analyte Volatility | Required | Not required | Not required |
| Sensitivity | High (ng range or lower)[2] | Moderate to High (dependent on detector)[3] | Lower than MS-based methods[4] |
| Selectivity | High (mass fragmentation patterns aid in identification) | Moderate to High (dependent on separation and detector) | High (unique spectral fingerprint for each compound) |
| Quantitative Accuracy | Good to Excellent (with proper calibration)[2] | Good to Excellent (with proper calibration)[3] | Excellent (often no internal standard needed for relative quantification)[5] |
| Sample Preparation | Often requires derivatization for polar analytes; extraction into a volatile solvent.[1] | Can often analyze aqueous samples directly; may require derivatization for detection.[6] | Minimal sample preparation is often needed.[5] |
| Throughput | High | High | Lower |
Quantitative Performance Data (Illustrative Examples)
The following tables provide illustrative performance data for GC-MS and HPLC methods. It is important to note that these values are examples and must be determined experimentally for a specific application and analyte.
Table 1: Illustrative GC-MS Performance for Malonic Ester Analysis [1]
| Parameter | Illustrative Performance |
| Linearity (Concentration Range) | 21 - 840 ng |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy | ± 2.4% |
| Limit of Detection (LOD) | Analyte and instrument dependent |
| Limit of Quantitation (LOQ) | Analyte and instrument dependent |
| Precision (%RSD) | < 15% |
Table 2: HPLC Method Performance for Diethylmalonic Acid Analysis [3]
| Parameter | Performance |
| Linearity (Concentration Range) | 0.5 - 15.0 mg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (Recovery) | 94.4% - 114.1% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
| Precision (%RSD) | 6.1% - 24.8% |
Experimental Protocols
GC-MS Analysis of this compound Reaction Mixture
This protocol provides a general procedure for the analysis of a reaction mixture containing this compound and its alkylated products.
1. Sample Preparation:
-
Quench a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable volatile organic solvent (e.g., ethyl acetate, dichloromethane). The dilution factor should be chosen to ensure the analyte concentrations fall within the linear range of the instrument.
-
Add a known concentration of an internal standard (e.g., diethyl sebacate) to the diluted sample for accurate quantification.
-
If the sample is aqueous, perform a liquid-liquid extraction with an appropriate organic solvent. Dry the organic extract over anhydrous sodium sulfate (B86663) before analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
HPLC Analysis of this compound Hydrolysis
This protocol is suitable for monitoring the hydrolysis of this compound to propylmalonic acid.
1. Sample Preparation:
-
Take an aliquot of the reaction mixture at various time points.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV detector set at a wavelength appropriate for the analyte or a mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Visualizing Workflows and Pathways
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for the GC-MS analysis of a this compound reaction mixture.
Synthesis of Barbituric Acid from this compound
Caption: Simplified reaction pathway for the synthesis of propylbarbituric acid from this compound and urea.[2][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction monitoring using online vs tube NMR spectroscopy: seriously different results [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. askfilo.com [askfilo.com]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to the Reaction Kinetics of Diethyl Propylmalonate and Other Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic differences between diethyl propylmalonate and other common malonic esters, such as diethyl malonate, diethyl methylmalonate, and diethyl ethylmalonate. Understanding these kinetic nuances is critical for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in pharmaceutical and chemical research. While direct quantitative kinetic data for this compound is not extensively available in publicly accessible literature, this guide extrapolates from established principles of organic chemistry and provides the foundational knowledge for empirical studies.
Factors Influencing Reaction Kinetics
The primary reactions of malonic esters relevant to synthesis are alkylation and hydrolysis. The rates of these reactions are significantly influenced by both steric and electronic factors.
-
Steric Hindrance: The bulkiness of the alkyl substituent on the α-carbon plays a crucial role. Larger substituents impede the approach of nucleophiles and bases, thereby slowing down both the deprotonation (a prerequisite for alkylation) and the nucleophilic attack at the carbonyl carbon (during hydrolysis). It is therefore anticipated that the reaction rates for substituted diethyl malonates will follow the general trend: Diethyl Malonate > Diethyl Methylmalonate > Diethyl Ethylmalonate > this compound.
-
Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can slightly decrease the acidity of the α-proton, making deprotonation more difficult and thus slowing the rate of alkylation.
Comparative Data
| Property | Diethyl Malonate | Diethyl Methylmalonate | Diethyl Ethylmalonate | This compound |
| Molecular Formula | C₇H₁₂O₄ | C₈H₁₄O₄ | C₉H₁₆O₄ | C₁₀H₁₈O₄ |
| Molecular Weight | 160.17 g/mol | 174.19 g/mol [1] | 188.22 g/mol [2][3] | 202.25 g/mol |
| Boiling Point | 199 °C[4][5] | 198-199 °C[1] | 75-77 °C (5 mmHg)[6] | 221-222 °C |
| Density | 1.055 g/mL at 25 °C[7] | 1.022 g/mL at 20 °C[1] | 1.004 g/mL at 25 °C[2] | 0.987 g/mL at 25 °C |
| Refractive Index | n20/D 1.413[7] | n20/D 1.413[1] | n20/D 1.416[2] | n20/D 1.418 |
Experimental Protocols
For researchers wishing to generate their own comparative kinetic data, the following general protocols for monitoring the alkylation and hydrolysis of malonic esters can be adapted.
Kinetic Analysis of Malonic Ester Alkylation
This protocol outlines a method for determining the rate of alkylation of a malonic ester.
Materials:
-
Malonic ester (e.g., this compound)
-
Anhydrous ethanol
-
Sodium ethoxide
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous diethyl ether
-
Standardized hydrochloric acid solution
-
Phenolphthalein (B1677637) indicator
-
Thermostatted water bath
-
Reaction vessel with a condenser and sampling port
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
In a separate flask, prepare a solution of the malonic ester and the alkyl halide in anhydrous ethanol.
-
Place both solutions in a thermostatted water bath to reach the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions in the reaction vessel. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known volume of ice-cold distilled water.
-
Titrate the unreacted sodium ethoxide in the quenched sample with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the concentration of the malonic ester enolate (calculated from the consumption of sodium ethoxide) against time.
Kinetic Analysis of Malonic Ester Hydrolysis
This protocol describes a method for measuring the rate of hydrolysis of a malonic ester.
Materials:
-
Malonic ester (e.g., this compound)
-
Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solution of known concentration
-
Ethanol (as a co-solvent if needed for solubility)
-
Standardized sodium hydroxide (B78521) or hydrochloric acid solution for titration
-
Phenolphthalein or other suitable indicator
-
Thermostatted water bath
-
Reaction vessel with a sampling port
Procedure:
-
Prepare a solution of the malonic ester in the aqueous acidic or basic solution (with a co-solvent if necessary).
-
Place the solution in a thermostatted water bath to maintain a constant temperature.
-
Start a timer as soon as the ester is fully dissolved.
-
At regular intervals, withdraw an aliquot of the reaction mixture.
-
If the hydrolysis is acid-catalyzed, titrate the aliquot with a standardized solution of sodium hydroxide to determine the concentration of the carboxylic acid product formed.
-
If the hydrolysis is base-catalyzed, quench the reaction by adding an excess of a known amount of standardized hydrochloric acid, and then back-titrate the excess acid with a standardized solution of sodium hydroxide.
-
The rate of hydrolysis can be determined by plotting the concentration of the hydrolyzed ester (or the appearance of the carboxylic acid product) as a function of time.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for the kinetic analysis of malonic ester reactions.
Caption: Malonic Ester Alkylation Pathway.
Caption: Malonic Ester Hydrolysis Pathways.
Caption: Experimental Workflow for Kinetic Analysis.
References
- 1. 甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 乙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Diethyl Ethylmalonate CAS 133-13-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 丙二酸二乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
Diethyl Propylmalonate: A Comparative Performance Review in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. Diethyl propylmalonate, a derivative of malonic acid, is a versatile reagent frequently employed in the construction of diverse molecular architectures, particularly in the pharmaceutical industry. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols.
Performance in Complex Molecule Synthesis: A Comparative Overview
This compound serves as a key intermediate in the synthesis of a variety of complex molecules, including barbiturates, heterocyclic compounds, and substituted carboxylic acids. Its utility stems from the reactivity of the alpha-proton, which can be readily abstracted by a base to form a stable enolate, facilitating carbon-carbon bond formation through alkylation and condensation reactions.
Barbiturate Synthesis
One of the most well-established applications of this compound and its parent compound, diethyl malonate, is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[1][2] The general synthesis involves the alkylation of a malonic ester followed by condensation with urea (B33335).[2]
The synthesis of 5-propyl-barbituric acid, for instance, can be achieved by the condensation of this compound with urea in the presence of a strong base like sodium ethoxide. While direct comparative yield data for various dialkyl propylmalonates in this specific synthesis is scarce in readily available literature, the principles of the reaction mechanism provide insight into potential performance differences. The choice between diethyl and dimethyl esters often comes down to factors like cost, availability, and the desired scale of the reaction, with diethyl esters being very commonly used.
Heterocyclic Compound Synthesis
Diethyl malonate and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds.[3] These reactions leverage the reactivity of the active methylene (B1212753) group for cyclization reactions. For example, diethyl malonate derivatives can be used to synthesize pyrazole (B372694) and quinolone structures.[1]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data for key reactions involving this compound and related compounds, compiled from various sources. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available, and thus the data should be interpreted with consideration of the varied reaction conditions.
Table 1: Alkylation of Diethyl Malonate to Produce this compound
| Alkylating Agent | Base | Solvent / Conditions | Product | Yield (%) | Reference |
| n-Propyl bromide | Sodium methoxide | Ethanol (B145695), 60-62°C, then reflux | Diethyl dipropylmalonate* | High Yield** | [4] |
| n-Propyl bromide | nano-K₂CO₃ | Acetonitrile, 65°C | This compound | 85.2 | [2] |
*In this specific protocol, a second alkylation is performed to yield the dipropyl derivative. **The patent describes the process as giving "high yields" without specifying a numerical value.[4]
Table 2: Synthesis of Other Substituted Diethyl Malonates
| Alkylating Agent | Base | Solvent / Conditions | Product | Yield (%) | Reference |
| Ethyl bromide | Sodium ethoxide | Ethanol | Diethyl ethylmalonate | ~85 | [5] |
| Diethyl malonate + Ethyl bromide | Sodium ethoxide | Ethanol | Diethyl diethylmalonate | ~75 | [6] |
| sec-Butyl bromide | Sodium ethoxide | Ethanol, reflux | Diethyl sec-butylmalonate | 83-84 | [6] |
Table 3: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde
| Catalyst | Solvent / Conditions | Product | Yield (%) | Reference |
| Piperidine | Benzene, reflux (130-140°C) | Ethyl benzalmalonate | Not specified | [7] |
Experimental Protocols
Synthesis of this compound via Alkylation of Diethyl Malonate
This protocol is based on a general procedure for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
n-Propyl bromide
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution to room temperature and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add n-propyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Synthesis of 5-Propyl-2-Thiobarbituric Acid
This protocol outlines the condensation of a substituted malonic ester with thiourea (B124793) to form a thiobarbiturate.
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Freshly prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound, followed by thiourea.
-
Reflux the resulting mixture for an extended period (e.g., 12 hours).
-
After completion of the reaction (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be worked up by acidification to precipitate the desired thiobarbituric acid derivative, which can then be purified by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: General pathway for 5-propylbarbituric acid synthesis.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of complex organic molecules. Its performance, particularly in terms of reaction yield, is influenced by the choice of base, solvent, and reaction conditions. While direct comparative data against all possible alternatives is not always available, the provided experimental protocols and tabulated data offer a solid foundation for researchers to make informed decisions for their synthetic strategies. The alkylation of diethyl malonate to form this compound can proceed in high yield, and its subsequent use in forming heterocyclic structures like barbiturates is a well-established and efficient method. The choice between this compound and other malonic esters will ultimately depend on the specific target molecule, desired reaction scale, and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 4. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: Diethyl Propylmalonate vs. Alternative Reagents for Crafting Substituted Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of synthetic strategies for the preparation of substituted carboxylic acids. It focuses on the classic malonic ester synthesis, utilizing reagents like diethyl propylmalonate, and contrasts it with prevalent alternative methods. The evaluation of each technique is grounded in reaction yields, substrate applicability, and tolerance to various functional groups, all substantiated by experimental data and comprehensive protocols.
Introduction
The synthesis of substituted carboxylic acids is a fundamental process in organic chemistry, with significant implications for pharmaceutical development, the creation of new materials, and the production of fine chemicals. The selection of an appropriate synthetic pathway is crucial and is dictated by considerations such as the complexity of the target molecule, the desired yield, and the compatibility with existing functional groups. This guide systematically compares the malonic ester synthesis with other robust methods, including Grignard carboxylation and nitrile hydrolysis, to provide a clear framework for choosing the most suitable approach for any given synthetic challenge.
Comparison of Synthetic Methodologies
The following table provides a summary of key quantitative parameters for the synthesis of a representative linear carboxylic acid, pentanoic acid, through different synthetic routes.
Data Presentation: Synthesis of Pentanoic Acid
| Method | Starting Materials | Key Reagents | Reported Yield (%) | Reaction Conditions | Key Advantages | Key Limitations |
| Malonic Ester Synthesis | Diethyl malonate, 1-Bromopropane (B46711) | 1. Sodium ethoxide in ethanol (B145695) 2. 1-Bromopropane 3. NaOH (aq), then H₃O⁺ 4. Heat (decarboxylation) | 80-90%[1] | Reflux | High yields for primary alkyl halides; versatile for creating α-substituted and α,α-disubstituted acids. | Multi-step process; potential for dialkylation as a side product[2]; not suitable for tertiary alkyl halides. |
| Grignard Carboxylation | 1-Bromobutane (B133212) | 1. Mg turnings in dry ether 2. CO₂ (dry ice) 3. H₃O⁺ | ~60-80% (representative) | Anhydrous conditions; typically low temperatures for carboxylation. | One-pot conversion from alkyl halide; works for primary, secondary, and tertiary alkyl halides.[3] | Highly sensitive to moisture and protic functional groups (e.g., -OH, -NH₂, -COOH). |
| Nitrile Hydrolysis | 1-Bromobutane | 1. NaCN in a polar aprotic solvent (e.g., DMSO) 2. H₃O⁺ and heat, or NaOH and heat then H₃O⁺ | >90% (for hydrolysis step)[4] | Reflux with strong acid or base. | High yield for the hydrolysis step; tolerant of many functional groups not compatible with Grignard reagents. | The initial Sₙ2 reaction is limited to primary and secondary alkyl halides; toxicity of cyanide reagents. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of Pentanoic Acid
-
Enolate Formation: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Alkylation: Diethyl malonate is added to the sodium ethoxide solution. Subsequently, 1-bromopropane is added dropwise to the stirred mixture. The reaction is then heated to reflux for a period of 1-2 hours.
-
Saponification: After allowing the mixture to cool, a solution of sodium hydroxide (B78521) is introduced, and the mixture is heated to reflux to facilitate the hydrolysis of the ester groups.
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid. The acidified solution is heated to induce decarboxylation, which is indicated by the evolution of carbon dioxide gas.
-
Workup and Purification: Upon cooling, the product is extracted into a suitable organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The final product, pentanoic acid, is purified by distillation.
Protocol 2: Grignard Carboxylation for the Synthesis of Pentanoic Acid
-
Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. A gentle reflux is maintained until all the magnesium has been consumed.
-
Carboxylation: The Grignard solution is cooled in an ice-salt bath, and crushed dry ice (solid CO₂) is added in portions while ensuring vigorous stirring.
-
Workup: Once the addition of dry ice is complete, the mixture is allowed to warm to room temperature. A dilute solution of a strong acid, such as HCl, is then added to quench the reaction and dissolve the resulting magnesium salts.
-
Purification: The ethereal layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The pentanoic acid is then purified by distillation.
Protocol 3: Nitrile Hydrolysis for the Synthesis of Pentanoic Acid
-
Nitrile Formation: Sodium cyanide is dissolved in a polar aprotic solvent, such as DMSO, in a round-bottom flask. 1-bromobutane is then added, and the mixture is heated to facilitate the Sₙ2 reaction.
-
Hydrolysis: After cooling, the resulting pentanenitrile is subjected to hydrolysis by heating under reflux with either an aqueous acid (e.g., H₂SO₄/H₂O) or a base (e.g., NaOH/H₂O).[5][6]
-
Workup (Acidic Hydrolysis): In the case of acidic hydrolysis, the carboxylic acid is produced directly. After cooling, the product is extracted with an organic solvent, washed, dried, and subsequently purified.
-
Workup (Basic Hydrolysis): With basic hydrolysis, a carboxylate salt is initially formed.[6] After cooling, the solution is acidified with a strong acid to protonate the carboxylate, followed by extraction and purification of the resulting carboxylic acid.
Mandatory Visualizations
Diagram 1: Malonic Ester Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 4. Valeronitrile hydrolysis in supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Diethyl Propylmalonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Diethyl propylmalonate, a combustible liquid, requires careful handling and adherence to established protocols to prevent environmental contamination and ensure the well-being of laboratory personnel. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety Precautions:
Before initiating any disposal procedure, it is imperative to be aware of the hazards associated with this compound. According to safety data sheets, this chemical is a combustible liquid.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, like most chemical wastes, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] It is crucial to manage this substance as a hazardous waste from the moment it is designated for disposal.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: The first step is to classify this compound as a hazardous waste. Due to its combustible nature, it falls under this category.[1]
-
Segregation: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.[3] Incompatible materials can react violently or emit flammable or poisonous gases.[3] Specifically, keep it separate from acids, bases, and reducing agents.[1]
Step 2: Container Selection and Labeling
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound.[4][5] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2] The container must have a secure, screw-on cap to prevent leaks.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and indicate that it is a combustible liquid.[2][4] The label must also include the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact information.[2]
Step 3: Accumulation and Storage
-
Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel.[3][6] This area should be well-ventilated and clearly marked with hazardous waste signage.[6]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, to capture any potential spills or leaks.[4] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[4]
-
Accumulation Time Limits: Hazardous waste must typically be collected within 90 days from the date it is first placed in the container.[4] Be aware of the quantity limits for waste accumulation at your facility.[4]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][7] They will provide specific instructions on preparing the waste for transport.
-
Documentation: A hazardous waste information form must be completed and submitted to the EHS office.[2] This form requires a complete list of the chemicals in the container.[2] For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to the final disposal site.[8]
Disposal of Empty Containers:
Empty containers that held this compound must also be managed carefully. Triple-rinse the container with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5][9] After triple-rinsing, the container can often be disposed of as regular trash, but it is essential to deface any chemical or hazardous waste labels first.[5][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| Flash Point | 91 °C / 195.8 °F | [1] |
| Boiling Point | 221-222 °C | |
| Density | 0.987 g/mL at 25 °C | |
| Molecular Weight | 202.25 g/mol | [10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. This compound | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Diethyl Propylmalonate
For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diethyl propylmalonate, a common reagent in organic synthesis. Adherence to these procedures will minimize risk and support the integrity of your experimental work.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, compiled from safety data sheets and best practices for similar chemical compounds.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne droplets that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which may cause irritation.[1][2][4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1][2] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A respirator with an organic vapor cartridge may be necessary for large spills or in poorly ventilated areas.[1][2] | Protects against inhalation of vapors, which may cause respiratory tract irritation.[2][4] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following protocol outlines the key steps from preparation to post-handling.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Have an emergency spill kit with a non-combustible absorbent material (e.g., sand, vermiculite) readily accessible.[1]
-
Don all required PPE as outlined in the table above.
2. Handling and Use:
-
Carefully measure and dispense the required amount of this compound, avoiding direct contact with skin and eyes.[1][2]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][2]
-
Ground all equipment when transferring large quantities to prevent static discharge, as the compound is a combustible liquid.[3][5]
-
Avoid heating the substance near open flames or sparks.[1][2]
3. Post-Handling:
-
Thoroughly clean the work area after the procedure is complete.
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, immediately remove all sources of ignition.[1]
-
Use a spark-proof tool to absorb the spill with a non-combustible material like sand or vermiculite.[1] Do not use combustible materials such as sawdust.[1]
-
Place the absorbed material into a sealed container for disposal.
-
Ensure adequate ventilation of the area.[1]
3. Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.[5]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key stages for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound(2163-48-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
